Trazpiroben
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O4/c35-28(25-10-3-1-4-11-25)15-8-18-32-19-16-31(17-20-32)30(38)33(23-34(31)27-13-5-2-6-14-27)22-24-9-7-12-26(21-24)29(36)37/h1,3-4,7,9-12,21,27H,2,5-6,8,13-20,22-23H2,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXJYAAYLZTLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CN(C(=O)C23CCN(CC3)CCCC(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352993-39-5 | |
| Record name | Trazpiroben [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352993395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRAZPIROBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH87H57Q4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trazpiroben (TAK-906): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trazpiroben (formerly TAK-906) is a novel, peripherally selective antagonist of the dopamine (B1211576) D2 and D3 receptors.[1][2] It was developed for the potential chronic treatment of moderate-to-severe gastroparesis, a condition characterized by delayed gastric emptying.[2][3] The rationale for its development was to provide a therapeutic agent with the prokinetic and anti-emetic efficacy of existing dopamine antagonists, such as metoclopramide (B1676508) and domperidone, while minimizing the associated risks of central nervous system (CNS) side effects (e.g., extrapyramidal symptoms) and cardiovascular events (e.g., cardiac arrhythmias).[4] Although its clinical development was discontinued (B1498344) in April 2022, the pharmacological profile of this compound provides a valuable case study in the design of peripherally restricted therapeutics. This guide provides an in-depth technical overview of the mechanism of action of this compound, based on preclinical and clinical data.
Core Mechanism of Action: Dopamine D2/D3 Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of dopamine D2 and D3 receptors. In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility and promoting relaxation of the stomach. By blocking D2 and D3 receptors in the gut, this compound inhibits these relaxatory signals, thereby enhancing gastric motility and alleviating symptoms of gastroparesis such as nausea and vomiting.
Preclinical studies confirmed that this compound is a potent D2/D3 receptor antagonist. Functional assays demonstrated that it acts as a neutral antagonist at the D2L receptor subtype and potently inhibits the activation of G-proteins stimulated by dopamine. A key pharmacodynamic marker of D2/D3 receptor engagement in the periphery is an increase in serum prolactin levels, as dopamine tonically inhibits prolactin release from the pituitary gland (which lies outside the blood-brain barrier). This compound was shown to cause a dose-dependent increase in serum prolactin in both preclinical models and human clinical trials, confirming target engagement.
Quantitative Data: Receptor Binding and Functional Activity
Quantitative data on the binding affinities of this compound for various receptors is limited in publicly available literature. However, preclinical evaluations have characterized its selectivity profile. The following tables summarize the available quantitative and qualitative data.
Table 1: this compound Receptor Binding Affinity Profile
| Receptor Target | Affinity Level | Reference |
| Dopamine D2 | High | |
| Dopamine D3 | High | |
| Dopamine D4 | Moderate | |
| Serotonin 5-HT2A | Moderate | |
| Adrenergic α1B | Moderate | |
| Dopamine D1 | Minimal | |
| Dopamine D5 | Minimal |
Table 2: this compound Off-Target Activity
| Target | Assay Type | Value | Implication | Reference |
| hERG Potassium Channel | Patch Clamp | IC50 = 15.6 µM | Low potential for cardiac rhythm disruption |
Signaling Pathways
As a dopamine D2/D3 receptor antagonist, this compound modulates intracellular signaling by blocking the canonical Gαi/o-coupled pathway activated by dopamine. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels. It also blocks dopamine-mediated activation of other downstream effectors such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of the Effects of this compound (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Trazpiroben: A Technical Guide to its Dopamine D2/D3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trazpiroben (formerly TAK-906) is a novel, peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist developed for the treatment of gastroparesis.[1][2] Its mechanism of action centers on blocking dopamine receptors in the gastrointestinal tract, which are involved in regulating nausea, vomiting, and gastric motility.[3] A key feature of this compound is its limited penetration of the blood-brain barrier, which is intended to minimize the central nervous system (CNS) side effects associated with other dopamine receptor antagonists like metoclopramide.[2][4] This document provides an in-depth technical overview of the dopamine D2/D3 receptor antagonism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the assays used in its characterization.
Quantitative Pharmacology
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its receptor binding affinity, functional antagonism, and off-target activity.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | 1.5 |
| Dopamine D3 | [3H]-Spiperone | 3.2 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.
Table 2: Off-Target Binding and Functional Activity of this compound
| Target | Assay Type | IC50 (µM) |
| hERG Potassium Channel | Patch Clamp | 15.6 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value for the hERG channel is desirable, indicating a lower risk of cardiac side effects.
Table 3: In Vivo Pharmacodynamic Markers of this compound in Healthy Volunteers
| Dose | Biomarker | Effect |
| 10 mg | Serum Prolactin | Significant increase (Mean Cmax: 134.3 ng/mL vs. 16.1 ng/mL for placebo) |
An increase in serum prolactin levels is a well-established pharmacodynamic marker of D2 receptor antagonism in the periphery, confirming target engagement.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound's dopamine D2/D3 receptor antagonism.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for human dopamine D2 and D3 receptors.
Materials:
-
HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [3H]-Spiperone.
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Spiperone (typically at or below its Kd value), and varying concentrations of this compound.
-
For determination of non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., haloperidol) is used instead of this compound.
-
Total binding is determined in the absence of any competing ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs). For an antagonist, this assay can determine its ability to block agonist-induced G-protein activation.
Objective: To characterize this compound as a neutral antagonist at the dopamine D2L receptor.
Materials:
-
Membranes from HEK293 cells expressing the human dopamine D2L receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Dopamine (agonist).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
Microplate scintillation counter.
Protocol:
-
Membrane and Reagent Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
Prepare solutions of dopamine, this compound, and [35S]GTPγS in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound.
-
Incubate for a pre-determined time to allow this compound to bind to the receptors.
-
Add a fixed concentration of dopamine to stimulate the receptors, followed immediately by the addition of [35S]GTPγS.
-
To measure basal activity, dopamine is omitted. To measure non-specific binding, a high concentration of unlabeled GTPγS is added.
-
Incubate the plate at 30°C to allow for G-protein activation and [35S]GTPγS binding.
-
-
Detection:
-
Add SPA beads to each well. The beads will bind to the membranes.
-
When [35S]GTPγS is bound to the G-proteins on the membrane, it comes into close proximity with the scintillant in the SPA beads, generating a light signal.
-
Measure the signal using a microplate scintillation counter.
-
-
Data Analysis:
-
To assess antagonist activity, plot the [35S]GTPγS binding against the concentration of this compound in the presence of a fixed concentration of dopamine.
-
A neutral antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding, bringing the signal down to basal levels. An inverse agonist would reduce the signal below basal levels. This compound was identified as a neutral D2L receptor antagonist.
-
In Vivo Prolactin Release Assay
This in vivo assay is used to confirm the engagement of peripheral dopamine D2 receptors by an antagonist. Blockade of D2 receptors in the pituitary gland leads to an increase in prolactin secretion.
Objective: To demonstrate in vivo target engagement of this compound by measuring its effect on serum prolactin levels.
Materials:
-
Sprague-Dawley rats or healthy human volunteers.
-
This compound formulated for oral administration.
-
Vehicle control (placebo).
-
Blood collection supplies.
-
ELISA kit for prolactin measurement.
Protocol:
-
Dosing:
-
Administer single or multiple oral doses of this compound or placebo to the subjects.
-
-
Blood Sampling:
-
Collect blood samples at various time points before and after drug administration.
-
-
Serum Preparation:
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Prolactin Measurement:
-
Measure the concentration of prolactin in the serum samples using a validated ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the serum prolactin concentration over time for each treatment group.
-
Compare the prolactin levels in the this compound-treated groups to the placebo group to determine the effect of the drug on prolactin release. A significant increase in prolactin levels indicates D2 receptor antagonism.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental workflows.
Conclusion
This compound is a potent and selective antagonist of dopamine D2 and D3 receptors. Its pharmacological profile is distinguished by its peripheral selectivity, which has been demonstrated through in vivo studies showing target engagement in the periphery without significant CNS-related side effects. The quantitative data from in vitro binding and functional assays confirm its high affinity for D2 and D3 receptors and its neutral antagonist properties. The detailed experimental protocols provided herein offer a guide for the key assays used to characterize such compounds. The favorable safety profile, particularly its low affinity for the hERG channel, further supports its development as a promising therapeutic agent for gastroparesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Non-Clinical Safety Pharmacology Evaluations of this compound (TAK-906), a Novel Dopamine D2/D3 Selective Receptor Antagonist for the Management of Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Preclinical Evaluation of the Effects of this compound (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Trazpiroben (TAK-906) for Gastroparesis: A Technical Guide for Researchers
An In-depth Review of Preclinical and Clinical Research for Drug Development Professionals
Abstract
Gastroparesis is a debilitating chronic motility disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, presenting a significant unmet medical need. Current pharmacological treatments are limited by efficacy and safety concerns, particularly central nervous system and cardiovascular side effects. Trazpiroben (TAK-906) is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was developed for the treatment of moderate-to-severe gastroparesis. This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, preclinical pharmacology, clinical trial data, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals in the field of gastroenterology. While clinical development of this compound was discontinued, the data and methodologies presented here offer valuable insights for the ongoing development of novel therapies for gastroparesis.
Introduction
Gastroparesis significantly impacts patients' quality of life, with symptoms including nausea, vomiting, early satiety, and abdominal pain. The pathophysiology is complex and not fully understood, but involves dysfunction of the autonomic nervous system, enteric nerves, and interstitial cells of Cajal.[1] Dopamine receptors, particularly the D2 subtype, are known to play an inhibitory role in gastrointestinal motility. Consequently, dopamine D2 receptor antagonists like metoclopramide (B1676508) and domperidone (B1670879) have been used to manage gastroparesis symptoms.[2][3][4] However, their long-term use is limited by significant safety concerns. Metoclopramide can cross the blood-brain barrier, leading to central nervous system (CNS) side effects such as tardive dyskinesia, while domperidone has been associated with cardiac arrhythmias due to its interaction with the hERG potassium channel.[5]
This compound was designed as a potent and peripherally selective dopamine D2/D3 receptor antagonist to offer a safer therapeutic alternative. Its zwitterionic structure limits brain penetration, and it exhibits low affinity for the hERG channel, thereby minimizing the risk of CNS and cardiovascular adverse events. This guide will delve into the scientific data generated during the development of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at dopamine D2 and D3 receptors. In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, relaxing the gastric fundus and inhibiting antral contractions, thus delaying gastric emptying. By blocking these receptors on smooth muscle cells and in the myenteric plexus, this compound is hypothesized to counter the inhibitory effects of dopamine, thereby promoting gastric motility and alleviating the symptoms of gastroparesis. The primary antiemetic effect is mediated through the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) in the area postrema, which lies outside the blood-brain barrier.
Preclinical Research
Preclinical studies were conducted to evaluate the pharmacology, safety, and pharmacokinetic profile of this compound.
In Vitro Pharmacology
-
Receptor Binding Affinity: this compound demonstrated high affinity for dopamine D2 and D3 receptors, with moderate affinity for the D4 receptor and minimal affinity for D1 and D5 receptors. It also showed moderate affinity for adrenergic α1B and 5-hydroxytryptamine (5HT)2A receptors.
-
hERG Channel Affinity: this compound exhibited weak inhibition of the hERG potassium channel, with a half-maximal inhibitory concentration (IC50) of 15.6 µM, suggesting a low potential for causing cardiac arrhythmias.
In Vivo Safety Pharmacology
Non-clinical safety pharmacology studies were conducted in rats and dogs to assess the potential effects of this compound on the central nervous, cardiovascular, and pulmonary systems.
-
Central Nervous System: In rats, this compound showed limited CNS effects. Functional observational battery and locomotion assessments revealed no clinically meaningful effects at various doses. Decreased locomotion was observed at higher doses. Preclinical studies in rats and dogs indicated minimal brain penetration.
-
Cardiovascular System: In telemetry-instrumented dogs, this compound had a favorable cardiac safety profile. No this compound-related effects on cardiovascular parameters, including the QT interval, were noted. Small, transient decreases in systolic and pulse pressure were observed at higher doses, with compensatory increases in heart rate.
-
Pulmonary System: No clinically meaningful effects on pulmonary assessments were observed in rats at any tested dose of this compound.
Clinical Research
This compound underwent Phase 1, Phase 2a, and Phase 2b clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with gastroparesis.
Phase 1 Clinical Trials
Phase 1 studies in healthy participants in the US and Japan demonstrated that this compound was well-tolerated.
-
Pharmacokinetics: this compound was rapidly absorbed and eliminated, with a time to maximum concentration (Tmax) of approximately 1.1 hours and a half-life (t1/2) of 4-11 hours after single and multiple doses. A study evaluating the effect of the potent CYP3A4 inhibitor itraconazole (B105839) showed a modest increase in this compound exposure, suggesting it is relatively insensitive to the inhibition of this metabolic pathway.
-
Pharmacodynamics: Receptor target engagement was confirmed by a dose-dependent increase in serum prolactin levels, a known biomarker for peripheral D2 receptor antagonism.
-
Safety: No clinically meaningful cardiovascular adverse events, including QTc prolongation, were observed across the tested dose range.
| Pharmacokinetic Parameters of this compound (Single Dose, Healthy Volunteers) | |
| Parameter | Value |
| Tmax (Time to Maximum Concentration) | ~1.1 hours |
| t1/2 (Elimination Half-life) | 4-11 hours |
| Metabolism | Primarily non-cytochrome P450 pathway |
Phase 2 Clinical Trials
Two key Phase 2 trials evaluated the efficacy and safety of this compound in patients with idiopathic or diabetic gastroparesis.
This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of twice-daily this compound (5, 25, and 100 mg) in 51 participants with gastroparesis.
-
Efficacy: No significant effect on gastric emptying was demonstrated with this compound or the active control, metoclopramide. However, benefits in volume-to-fullness were observed at the 5 mg and 25 mg doses of this compound. Nonsignificant numerical improvements in aggregate symptom scores were seen with the 25 mg dose compared to placebo.
-
Safety: this compound was well-tolerated and demonstrated a favorable safety profile, with no cardiovascular or CNS adverse events reported.
| Phase 2a Study (NCT03268941) Key Findings | |
| Number of Participants | 51 |
| This compound Doses | 5, 25, and 100 mg (twice daily) |
| Primary Outcome | Safety and Tolerability |
| Key Efficacy Findings | No significant effect on gastric emptying. Improved volume-to-fullness at 5 mg and 25 mg doses. Nonsignificant improvement in symptom scores at 25 mg. |
| Safety | Well-tolerated, no cardiovascular or CNS adverse events. |
This global, multicenter, double-blind, parallel-group study evaluated the efficacy and safety of this compound (5, 25, and 50 mg twice daily) versus placebo over 12 weeks in 242 adults with symptomatic idiopathic or diabetic gastroparesis.
-
Efficacy: The study did not meet its primary endpoint. There was no clinically meaningful or significant difference in the change from baseline in the weekly average of the daily diary composite score of the American Neurogastroenterology and Motility Society Gastroparesis Cardinal Symptom Index (ANMS GCSI-DD) at week 12 between any of the this compound dose groups and placebo.
-
Safety: this compound was well-tolerated, with no new safety concerns identified, reinforcing its favorable safety profile. The incidence of treatment-emergent adverse events was similar between the this compound and placebo groups (41.4% vs. 39.7%, respectively). No serious adverse events were considered to be related to this compound.
| Phase 2b Study (NCT03544229) Key Findings | |
| Number of Participants | 242 |
| This compound Doses | 5, 25, and 50 mg (twice daily) |
| Primary Endpoint | Change from baseline in weekly average of the daily diary composite score (ANMS GCSI-DD) at Week 12. |
| Primary Efficacy Outcome | No significant difference between this compound and placebo. |
| Safety | Well-tolerated, no new safety concerns. |
Experimental Protocols
Detailed methodologies for the key clinical assessments are provided below.
Gastric Emptying Breath Test (GEBT)
The GEBT is a non-invasive method to measure the rate of solid gastric emptying.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Randomised clinical trial: safety, pharmacokinetics and pharmacodynamics of this compound (TAK-906), a dopamine D2 /D3 receptor antagonist, in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (TAK‐906), a Novel Selective D2/D3 Receptor Antagonist: A Phase 1 Randomized, Placebo‐Controlled Single‐ and Multiple‐Dose Escalation Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Preclinical Profile of Trazpiroben (TAK-906): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trazpiroben (TAK-906) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis. Its design aimed to mitigate the central nervous system (CNS) and cardiovascular side effects associated with existing therapies for this condition. Preclinical investigations have demonstrated that this compound possesses a potent affinity for its target receptors, a favorable pharmacokinetic profile, and a promising safety margin. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its pharmacodynamics, pharmacokinetics, metabolism, and safety pharmacology. The clinical development of this compound was discontinued (B1498344) before April 2022.[1]
Pharmacodynamics
This compound's primary mechanism of action is the competitive antagonism of dopamine D2 and D3 receptors.[1]
Receptor Binding Affinity
In vitro studies have quantified this compound's high affinity for dopamine D2 and D3 receptors. It also exhibits moderate affinity for the D4 receptor, as well as for adrenergic α1B and 5-hydroxytryptamine (5HT) 2A receptors. Its affinity for D1 and D5 receptors is minimal, suggesting a low potential for off-target effects related to these receptors.[2]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2 | 1.5 |
| Dopamine D3 | 3.2 |
Functional Activity
This compound acts as a neutral antagonist at the D2L receptor, potently inhibiting dopamine-activated G-protein activation in human embryonic kidney 293 (HEK293) cell membranes.[3]
In Vivo Pharmacodynamic Effects
Preclinical studies in animal models have confirmed the in vivo activity of this compound. In rats, oral administration of this compound led to a dose-dependent increase in prolactin release, a well-established biomarker of D2 receptor antagonism in the pituitary gland.[3] Furthermore, in a study on apomorphine-induced emesis in dogs, this compound demonstrated potent inhibition of retching and vomiting at doses of 0.1-1 mg/kg, indicating its functional antagonism of dopamine receptors in the chemoreceptor trigger zone.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats and dogs, as well as in early-phase human trials.
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed. Preclinical studies in rats and dogs have shown that this compound has minimal brain penetration, with cerebrospinal fluid concentrations being significantly lower than plasma concentrations after multiple oral doses. This is a key feature designed to reduce the risk of CNS-related adverse effects.
Metabolism
In vitro studies have revealed that this compound is primarily metabolized through a non-cytochrome P450 (non-CYP) pathway (56.7%), involving multiple cytosolic, NADPH-dependent reductases. The remaining metabolism occurs via CYP3A4 and CYP2C8 (43.3%).
Transporter Interactions
This compound has been identified as a substrate of P-glycoprotein (P-gp) and organic anion transporting polypeptide (OATP) 1B1/1B3.
Safety Pharmacology
Comprehensive safety pharmacology studies were conducted to evaluate the potential effects of this compound on major physiological systems.
Central Nervous System (CNS)
Experimental Protocol:
-
Species: Female Rats
-
Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally for 2 days.
-
Assessments: Functional observational battery (FOB) and locomotion assessments were performed at baseline (pre-dosing) and 0.5 hours post-dose on day 2.
-
Results: No clinically meaningful effects on the functional observational battery were observed at any dose. A significant decrease in locomotion, including reduced horizontal and vertical ambulation, was noted at doses of ≥ 300 mg/kg/day. In a separate study, oral administration of this compound at doses of 1, 10, and 30 mg/kg did not affect rotarod performance in rats, further supporting its low potential for CNS impairment.
Cardiovascular System
Experimental Protocol:
-
Species: Male Beagle Dogs (telemetry-instrumented)
-
Doses: 0 (control), 1, 10, or 30 mg/kg administered orally in a Latin square crossover design.
-
Assessments: Continuous measurement of cardiovascular parameters for approximately 18 hours post-dose.
-
Results: this compound was associated with small, transient decreases in systolic and pulse pressure at doses of ≥10 mg/kg. A compensatory increase in heart rate was observed at the 30 mg/kg dose. Importantly, there were no this compound-related effects on the QT interval corrected for heart rate (QTc) or body temperature. This compound also exhibited weak inhibition of the hERG channel, with an IC50 of 15.6 µM, indicating a low potential for causing cardiac rhythm disturbances.
Pulmonary System
Experimental Protocol:
-
Species: Male Rats
-
Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally.
-
Assessments: Heads-out plethysmography was conducted at baseline, through 6 hours post-dose, and approximately 24 hours post-dose on day 1.
-
Results: No clinically meaningful effects on pulmonary function were observed at any of the tested doses.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action as a D2/D3 receptor antagonist.
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics of oral this compound (TAK‐906) after organic anion transporting polypeptide 1B1/1B3 inhibition: A phase I, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of the Effects of this compound (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Trazpiroben (TAK-906): An In-Depth In Vitro Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trazpiroben (formerly TAK-906) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis.[1] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, focusing on its receptor binding affinity, functional activity, and off-target profile. The information is compiled from preclinical studies to support research and development activities. Clinical development of this compound was discontinued (B1498344) prior to April 2022.[1]
Core Pharmacodynamic Properties
This compound is characterized by its high affinity and potent antagonism of dopamine D2 and D3 receptors.[2] Preclinical in vitro studies have demonstrated its selectivity for these primary targets. The compound also exhibits moderate affinity for the serotonin (B10506) 5-HT2A receptor and the adrenergic α1B receptor, with minimal interaction at other dopamine receptor subtypes.[2] A key feature of this compound's safety profile is its low affinity for the human ether-à-go-go-related gene (hERG) potassium channel, suggesting a reduced risk of cardiac arrhythmias.[2]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potencies of this compound across various molecular targets.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Target Receptor | Ligand/Assay | Ki (nM) | Source |
| Dopamine D2 | Radioligand Binding | 1.5 | |
| Dopamine D3 | Radioligand Binding | 3.2 | |
| Dopamine D1 | Radioligand Binding | Minimal Affinity | |
| Dopamine D4 | Radioligand Binding | Moderate Affinity | |
| Dopamine D5 | Radioligand Binding | Minimal Affinity | |
| Serotonin 5-HT2A | Radioligand Binding | Moderate Affinity | |
| Adrenergic α1B | Radioligand Binding | Moderate Affinity |
Note: Specific Ki values for D1, D4, D5, 5-HT2A, and α1B receptors are not publicly available in the reviewed literature; the qualitative affinities are reported.
Table 2: Functional Activity (IC50) of this compound
| Target | Assay | IC50 | Source |
| hERG Potassium Channel | Electrophysiology | 15.6 µM |
Note: Specific IC50/EC50 values from functional assays such as GTPγS binding or calcium flux for dopamine and serotonin receptors are not detailed in the available literature.
Signaling Pathways and Experimental Workflows
Dopamine D2/D3 Receptor Signaling
This compound acts as an antagonist at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o pathway. Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this signaling cascade by preventing dopamine from binding to the receptor.
Dopamine D2/D3 Receptor Antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling
This compound has a moderate affinity for the 5-HT2A receptor. These receptors are primarily coupled to the Gαq signaling pathway. Activation by serotonin leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium. As an antagonist, this compound would block this pathway.
5-HT2A Receptor Antagonism Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The determination of binding affinity (Ki) for this compound at various receptors is typically performed using a competitive radioligand binding assay.
Workflow for a Competitive Radioligand Binding Assay.
Detailed Experimental Protocols
While the specific, detailed internal protocols for the this compound studies are not publicly available, the following sections describe standard, widely accepted methodologies for the key in vitro assays used to characterize a compound like this compound.
Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 and D3 receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human recombinant D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity D2/D3 antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled D2/D3 antagonist (e.g., 10 µM haloperidol (B65202) or butaclamol).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: 96-well microplates, filtration apparatus (cell harvester), glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. For determining non-specific binding, add the non-specific control instead of this compound.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Functional Assay
Objective: To determine the functional antagonist activity of this compound at Gαi/o-coupled receptors like D2 and D3.
Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: Dopamine or a selective D2/D3 agonist.
-
Test Compound: this compound.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.
-
Instrumentation: Scintillation counter or a filter-based detection system.
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described for the binding assay. Prepare solutions of this compound, the agonist, and [³⁵S]GTPγS.
-
Pre-incubation: In a microplate, pre-incubate the membranes with varying concentrations of this compound.
-
Stimulation: Add the agonist (at a concentration that elicits a submaximal response, e.g., EC80) and [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Detection: Terminate the reaction by rapid filtration and wash the filters. Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the [³⁵S]GTPγS binding against the concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated G-protein activation.
Calcium Flux Functional Assay for 5-HT2A Receptors
Objective: To measure the antagonist effect of this compound on Gαq-coupled 5-HT2A receptor activation.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6).
-
Agonist: Serotonin.
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Instrumentation: A fluorescence plate reader with kinetic reading capability and automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium indicator dye solution to the cells. Incubate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a fixed concentration of serotonin into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response as a function of this compound concentration to determine the IC50 value for the inhibition of the serotonin-induced calcium flux.
Conclusion
This compound (TAK-906) is a potent and selective dopamine D2/D3 receptor antagonist with a favorable in vitro safety profile, particularly with respect to its low potential for hERG channel inhibition. Its moderate affinity for 5-HT2A and adrenergic α1B receptors suggests potential for a broader pharmacological profile. The data and protocols presented in this guide provide a detailed foundation for further research and understanding of the in vitro pharmacodynamics of this compound and related compounds.
References
Trazpiroben: A Deep Dive into its Structure-Activity Relationship and Peripherally Selective Dopamine D2/D3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Trazpiroben (formerly TAK-906) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2][3] Although its clinical development was discontinued (B1498344) in April 2022, the molecule represents a significant case study in the design of peripherally restricted drugs targeting G-protein coupled receptors.[1][2] This technical guide explores the structure-activity relationship (SAR) of this compound, drawing from available preclinical and clinical data to provide a comprehensive overview for researchers in medicinal chemistry and pharmacology.
Core Structure and Mechanism of Action
This compound's chemical structure is 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid. It is a potent antagonist of both dopamine D2 and D3 receptors. The key to its peripheral selectivity, a crucial feature for avoiding central nervous system (CNS) side effects common to other dopamine antagonists, lies in its zwitterionic nature at physiological pH. This characteristic is believed to limit its ability to cross the blood-brain barrier.
Signaling Pathway
This compound exerts its prokinetic effects in the gastrointestinal tract by blocking the inhibitory effects of dopamine on cholinergic neurons in the myenteric plexus. By antagonizing presynaptic D2/D3 receptors on these neurons, this compound disinhibits acetylcholine (B1216132) release, leading to increased smooth muscle contraction and enhanced gastric motility.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.
In Vitro Binding Affinity and Functional Activity
| Target | Assay Type | Species | Value | Units | Reference |
| Dopamine D2 Receptor | Binding Affinity (Ki) | Human | 1.5 | nM | |
| Dopamine D3 Receptor | Binding Affinity (Ki) | Human | 3.2 | nM | |
| hERG Potassium Channel | Functional Inhibition (IC50) | - | 15.6 | µM |
Pharmacokinetic Parameters in Healthy Humans (Single Ascending Dose)
| Dose | Tmax (median) | t1/2 (mean) |
| 5 mg | ~1.1 hours | ~1.6 hours |
| 10 mg | ~1.1 hours | ~1.6 hours |
| 25-300 mg | ~1.1 hours | 3.1 - 6.0 hours |
| Reference: |
Pharmacokinetic Parameters in Healthy Japanese Participants
| Dose | Tmax (median, steady state) | t1/2 (mean) |
| 10 mg | 1.00 - 1.25 hours | 1.89 - 6.45 hours |
| 50 mg | 1.00 - 1.25 hours | 1.89 - 6.45 hours |
| 100 mg | 1.00 - 1.25 hours | 1.89 - 6.45 hours |
| Reference: |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the SAR data.
Dopamine D2/D3 Receptor Binding Assays
A standard radioligand binding assay is employed to determine the affinity of this compound for dopamine D2 and D3 receptors.
hERG Potassium Channel Assay
The potential for cardiac side effects is assessed by evaluating the inhibitory effect of this compound on the hERG potassium channel, typically using a patch-clamp electrophysiology assay.
In Vivo Safety Pharmacology Studies
Preclinical safety pharmacology studies in animal models are conducted to assess the potential effects on the central nervous, cardiovascular, and respiratory systems.
-
CNS Assessment (Rat): A functional observational battery (FOB) and locomotor activity assessments are performed.
-
Cardiovascular Assessment (Dog): Telemeterized beagle dogs are used to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate following oral administration of this compound.
-
Pulmonary Assessment (Rat): Heads-out plethysmography is used to measure respiratory parameters in rats.
Structure-Activity Relationship Insights and Hypothesized Logical Relationships
While a detailed SAR study with a series of analogs is not publicly available, we can infer logical relationships based on the known properties of this compound and general principles of medicinal chemistry for peripherally selective dopamine antagonists.
The key takeaways from the available data on this compound's SAR are:
-
The 1,3,8-triazaspiro[4.5]decane scaffold serves as a suitable framework for positioning the pharmacophoric elements required for D2/D3 receptor antagonism.
-
The N8-(4-oxo-4-phenylbutyl) substituent is a classic pharmacophore found in many dopamine antagonists and is likely crucial for high-affinity binding to the D2 and D3 receptors.
-
The N1-cyclohexyl group likely occupies a hydrophobic pocket within the receptor binding site, contributing to overall affinity.
-
The meta-substituted benzoic acid moiety is critical for the molecule's favorable safety profile. By providing a carboxylic acid group, it allows for the formation of a zwitterion at physiological pH. This increases the molecule's polarity and is a key strategy for limiting brain penetration and thus avoiding CNS side effects. The zwitterionic nature is also credited with reducing the affinity for the hERG potassium channel, a common liability for basic amine-containing drugs.
Conclusion
This compound is a well-designed peripherally selective dopamine D2/D3 receptor antagonist. Its structure exemplifies a successful strategy for mitigating CNS and cardiovascular side effects often associated with this class of drugs. The incorporation of a zwitterionic feature through the benzoic acid moiety is a key design element that imparts peripheral selectivity and reduces hERG liability. Although clinical development has been halted, the learnings from this compound's design and preclinical development provide valuable insights for the ongoing quest to develop safer and more effective peripherally acting therapeutics. Further research into analogs of the 1,3,8-triazaspiro[4.5]decane scaffold could yield new chemical entities with optimized properties for various peripheral targets.
References
Trazpiroben's Impact on Prolactin: A Technical Review of Preclinical and Clinical Findings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trazpiroben (TAK-906) is a novel, peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was under development for the treatment of gastroparesis.[1] A key pharmacodynamic marker of its target engagement is a significant and dose-dependent increase in serum prolactin levels. This elevation is a direct consequence of the blockade of D2 receptors on lactotroph cells in the anterior pituitary gland. This technical guide provides a comprehensive analysis of the available preclinical and clinical data on the effects of this compound on prolactin, details the experimental protocols used in these studies, and illustrates the underlying biological pathways. Although the clinical development of this compound was discontinued (B1498344) in early 2022, the data generated provides valuable insights into its pharmacological activity.[1]
Introduction
Dopamine D2 receptor antagonists are known to increase prolactin secretion by inhibiting the tonic inhibitory effect of dopamine on pituitary lactotrophs.[2] this compound, designed to have minimal brain penetration, offers a model to study the peripheral effects of D2/D3 receptor antagonism.[3][4] Monitoring prolactin levels has been a crucial tool in the clinical development of this compound to confirm target engagement and to understand its dose-response relationship. This document synthesizes the key findings from preclinical and clinical studies to provide a detailed overview of this compound's effect on prolactin.
Mechanism of Action: D2 Receptor Antagonism and Prolactin Release
The primary mechanism by which this compound elevates prolactin levels is through its antagonist activity at dopamine D2 receptors in the anterior pituitary gland. In the tuberoinfundibular pathway, dopamine is released from hypothalamic neurons and acts on D2 receptors on lactotroph cells, tonically inhibiting the synthesis and release of prolactin. By blocking these receptors, this compound removes this inhibitory signal, leading to a subsequent increase in prolactin secretion into the bloodstream.
Preclinical Data
Preclinical studies in rats and dogs were conducted to assess the in vivo effects of this compound on prolactin levels.
Rat Studies
In rats, orally administered this compound led to a dose-dependent increase in prolactin release. This effect was observed at doses ranging from 0.1 to 1 mg/kg. Furthermore, multiple oral doses of 100 mg/kg for three days resulted in robust plasma exposures and significant increases in prolactin. Notably, even at doses that caused substantial prolactin increases (1, 10, and 30 mg/kg), this compound did not impair rotarod performance, suggesting low brain penetration and a lack of central nervous system effects.
| Species | Dose Range (Oral) | Key Findings on Prolactin | Reference |
| Rat | 0.1 - 1 mg/kg | Dose-dependent increase in prolactin release. | |
| Rat | 100 mg/kg (multiple doses) | Robust increases in prolactin. |
Dog Studies
In dogs, multiple oral doses of 50 mg/kg for three days also produced robust plasma exposures and prolactin increases.
| Species | Dose (Oral) | Key Findings on Prolactin | Reference |
| Dog | 50 mg/kg (multiple doses) | Robust increases in prolactin. |
Clinical Data
Phase 1 and Phase 2a clinical trials in healthy participants and patients with gastroparesis, respectively, have provided quantitative data on the effect of this compound on human prolactin levels.
Phase 1 Studies in Healthy Volunteers
A Phase 1, randomized, placebo-controlled, single- and multiple-dose escalation study in healthy participants demonstrated a substantial and rapid increase in serum prolactin concentration for all doses of this compound.
In a study with healthy Japanese participants, serum prolactin also increased with this compound treatment, confirming receptor target engagement.
| Study Population | This compound Dose | Mean Prolactin Cmax (ng/mL) | Placebo Prolactin Cmax (ng/mL) | Key Observations | Reference |
| Healthy Participants (US) | 10 mg (single dose) | 134.3 | 16.1 | A trend toward a plateaued increase in prolactin was observed at 10 mg, suggesting maximal target inhibition at this dose. Increases were transient. | |
| Healthy Japanese Men | 10 mg | 93.32 | 10.83 | Rapid increases in serum prolactin were noted for all doses, with the response being almost maximal at the 10 mg dose. |
Phase 2a Study in Patients with Gastroparesis
A Phase 2a pilot study in patients with gastroparesis evaluated twice-daily this compound at doses of 5, 25, and 100 mg. This study confirmed D2/D3 receptor target engagement through increased serum prolactin, with the effect peaking at the 25 mg dose.
| Study Population | This compound Dose (Twice Daily) | Key Findings on Prolactin | Reference |
| Patients with Gastroparesis | 5, 25, and 100 mg | Increased serum prolactin, with the effect peaking at the 25 mg dose. Prolactin levels returned to baseline 8 hours post-dose. |
Experimental Protocols
Preclinical Prolactin Measurement
In vivo studies in rats involved oral dosing of this compound, followed by the collection of blood samples to measure prolactin release. The specific analytical methods for prolactin quantification in these preclinical studies are not detailed in the provided references.
Clinical Prolactin Measurement
In the Phase 1 study in healthy participants, serum prolactin concentrations were measured as a biomarker for dopamine D2 receptor antagonism.
-
Single Ascending Dose (SAD) Study: Blood samples for serum prolactin measurements were collected predose and at 1, 1.5, 2, 3, 4, 6, 12, 24, and 36 hours post-dose.
-
Multiple Ascending Dose (MAD) Study: Blood samples were collected predose and serially on days 1 and 5.
-
Assay: Analysis of serum prolactin concentration was performed using the ADVIA Centaur Commercial Assay.
-
Pharmacodynamic Parameters: The determined serum prolactin parameters included Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
In the Phase 1 study with healthy Japanese participants, serum prolactin concentrations were also measured as a biomarker for D2 receptor antagonism.
-
Sample Collection: Samples were collected before dosing and at 1, 2, 4, 6, and 24 hours after the single/morning dose on days 1, 2, 7, and 8, immediately before the morning dose on days 3 through 6, and at follow-up on day 14.
-
Pharmacodynamic Parameters: Assessed parameters included AUC and Cmax, calculated from serum prolactin concentrations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (TAK‐906), a Novel Selective D2/D3 Receptor Antagonist: A Phase 1 Randomized, Placebo‐Controlled Single‐ and Multiple‐Dose Escalation Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of the Effects of this compound (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (TAK-906), a Novel Selective D2 /D3 Receptor Antagonist: A Phase 1 Randomized, Placebo-Controlled Single- and Multiple-Dose Escalation Study in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Trazpiroben (TAK-906): A Technical Overview
Despite extensive research, a detailed, publicly available chemical synthesis pathway for Trazpiroben (TAK-906) remains elusive. The synthesis of this peripherally selective dopamine (B1211576) D2/D3 receptor antagonist, developed for the treatment of gastroparesis, is not explicitly detailed in readily accessible scientific literature or patent databases.
This compound, with the IUPAC name 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid, was originated by Altos Therapeutics and subsequently developed by Takeda. While numerous clinical and pharmacological studies on this compound are available, the specific synthetic route to this complex molecule has not been disclosed in the public domain.
Postulated Synthetic Strategy
Based on the chemical structure of this compound and general principles of medicinal chemistry, a plausible retrosynthetic analysis suggests a convergent synthesis approach. This strategy would likely involve the synthesis of three key fragments:
-
The core spirocyclic scaffold: 1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one.
-
The N-8 side chain: 4-chloro-1-phenylbutan-1-one.
-
The N-3 side chain: Methyl 3-(bromomethyl)benzoate.
These fragments would then be assembled in a stepwise manner to construct the final this compound molecule.
Proposed Synthesis of the Core Spirocyclic Scaffold
The synthesis of the 1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one core could potentially be achieved through a multi-step sequence starting from commercially available materials. A possible, though unconfirmed, pathway is outlined below.
Logical Workflow for the Synthesis of the Core Scaffold
Figure 1. A potential synthetic workflow for the core 1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold.
Assembly of the Final this compound Molecule
Once the core scaffold is obtained, the synthesis would proceed with the sequential attachment of the two side chains.
-
N-Alkylation at the 8-position: The secondary amine at the 8-position of the spirocyclic core would be alkylated with the 4-oxo-4-phenylbutyl side chain. This is typically achieved by reacting the core with a suitable precursor like 4-chloro-1-phenylbutan-1-one in the presence of a base.
-
N-Alkylation at the 3-position: The secondary amine at the 3-position would then be alkylated with the benzoic acid-containing side chain. This could be accomplished through a reaction with methyl 3-(bromomethyl)benzoate, followed by hydrolysis of the methyl ester to the final carboxylic acid.
Proposed Final Assembly Pathway
Figure 2. A proposed final assembly pathway for the synthesis of this compound (TAK-906).
Data Presentation and Experimental Protocols
Due to the proprietary nature of the this compound synthesis, no quantitative data such as reaction yields, spectroscopic data, or detailed experimental protocols are available in the public domain. The information presented here is based on established chemical principles and analogous syntheses of similar heterocyclic compounds.
Conclusion
While a definitive, step-by-step synthesis of this compound (TAK-906) is not publicly documented, this technical overview provides a scientifically plausible synthetic strategy based on its molecular architecture. The proposed pathway involves the construction of a key spirocyclic intermediate followed by sequential N-alkylation to introduce the functional side chains. The lack of detailed experimental data underscores the proprietary nature of pharmaceutical drug development and the challenges faced by researchers in the public domain seeking to replicate or build upon such syntheses. Further disclosure from the originating or developing pharmaceutical companies would be necessary to provide a complete and verified chemical synthesis pathway.
Methodological & Application
Trazpiroben (TAK-906) In Vivo Experimental Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trazpiroben (TAK-906) is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2][3] Its mechanism of action is centered on blocking dopamine receptors in the gastrointestinal tract, which is intended to improve gastric motility. A key feature of this compound is its limited ability to cross the blood-brain barrier, which is expected to reduce the risk of central nervous system (CNS) side effects, such as extrapyramidal symptoms, that are associated with other dopamine antagonists like metoclopramide.[4][5] Preclinical and clinical studies have evaluated its safety, pharmacokinetics, and pharmacodynamics. This compound has been shown to engage its target receptors, as evidenced by dose-dependent increases in serum prolactin levels. While its clinical development was discontinued, the methodologies used to evaluate its in vivo pharmacology remain relevant for the study of similar compounds.
These application notes provide a summary of in vivo experimental protocols and relevant data for this compound, designed to assist researchers in the fields of pharmacology and drug development.
Mechanism of Action
This compound functions as a competitive antagonist at dopamine D2 and D3 receptors. In the context of the gastrointestinal system, dopamine acts as an inhibitory neurotransmitter, slowing gastric emptying and motility. By blocking these receptors, this compound mitigates the inhibitory effects of dopamine, leading to enhanced gastrointestinal transit. Its peripheral selectivity is a key characteristic, aiming to provide therapeutic benefits for gastroparesis without the adverse CNS effects associated with centrally acting dopamine antagonists.
Quantitative Data
Pharmacokinetic Parameters of this compound in Humans
The following tables summarize the pharmacokinetic properties of this compound from Phase 1 clinical studies in healthy adult participants.
| Single Ascending Dose (SAD) Study | ||||
| Dose | Tmax (hr, median) | t1/2 (hr, mean) | Cmax (ng/mL, mean) | AUC∞ (ng·h/mL, mean) |
| 5 mg | 1.08 | ~1.6 | 2.9 | 6.5 |
| 10 mg | 1.08 | ~1.6 | 7.9 | 18.9 |
| 25 mg | 1.08 | 3.1 - 6.0 | 19.8 | 44.0 |
| 50 mg | 1.08 | 3.1 - 6.0 | 45.1 | 114.2 |
| 100 mg | 1.08 | 3.1 - 6.0 | 88.5 | 246.7 |
| 300 mg | 1.08 | 3.1 - 6.0 | 250.1 | 785.6 |
| Data from healthy fasted participants. |
| Multiple Ascending Dose (MAD) Study | |||
| Dose (twice daily) | Tmax (hr, median) | t1/2 (hr, mean) | Cmax (ng/mL, mean) |
| 50 mg | 1.0 - 1.25 | 1.89 - 6.45 | 45.1 |
| 100 mg | 1.0 - 1.25 | 1.89 - 6.45 | 88.5 |
| Data from healthy Japanese participants. |
| Drug-Drug Interaction Studies | |||
| Treatment | Cmax (ng/mL, geometric mean) | AUC∞ (ng·h/mL, geometric mean) | t1/2 (hr, mean) |
| This compound 25 mg alone | 19.76 | 44.03 | Similar |
| This compound 25 mg + Esomeprazole 40 mg | 17.24 | 38.85 | Similar |
| Effect of a proton pump inhibitor on this compound pharmacokinetics. |
| Treatment | Cmax (ng/mL, geometric mean) | AUC∞ (ng·h/mL, geometric mean) |
| This compound 25 mg alone | 14.37 | 32.68 |
| This compound 25 mg + Rifampin 600 mg IV | 89.62 | 168.5 |
| Effect of an OATP1B1/1B3 inhibitor on this compound pharmacokinetics. |
Experimental Protocols
Rodent Model of Delayed Gastric Emptying
This protocol describes a method to induce delayed gastric emptying in rodents to evaluate the prokinetic effects of compounds like this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250 g)
-
Apomorphine (B128758) hydrochloride (dopamine agonist to induce delayed gastric emptying)
-
Saline solution (0.9% NaCl)
-
This compound (or test compound)
-
Vehicle for this compound
-
Solid test meal (e.g., 200 mg egg yolk labeled with 1.5 µL/g 13C-octanoic acid for mice)
-
Gavage needles
-
13C-octanoic acid breath test analyzer or similar equipment for measuring gastric emptying
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (21-23°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water before the experiment.
-
Compound Administration:
-
Administer this compound or vehicle orally via gavage.
-
The dosage should be based on prior dose-ranging studies. For this compound, a range of 1-30 mg/kg could be explored.
-
-
Induction of Delayed Gastric Emptying:
-
30 minutes after test compound administration, inject apomorphine hydrochloride subcutaneously (e.g., 0.1-0.5 mg/kg).
-
-
Test Meal Administration:
-
15 minutes after apomorphine injection, administer the 13C-labeled solid test meal via oral gavage.
-
-
Measurement of Gastric Emptying:
-
Immediately after the test meal, place the animals in individual metabolic chambers.
-
Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 6 hours.
-
Analyze the 13CO2 content in the breath samples to determine the rate of gastric emptying. The half-emptying time (t1/2) and lag phase (tlag) can be calculated using appropriate mathematical models.
-
Canine Apomorphine-Induced Emesis Model
This protocol is for assessing the anti-emetic properties of this compound in a canine model.
Materials:
-
Beagle dogs (male or female, 8-12 kg)
-
Apomorphine hydrochloride
-
Saline solution (0.9% NaCl)
-
This compound (or test compound)
-
Vehicle for this compound
-
Intravenous or subcutaneous injection supplies
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize dogs to the laboratory environment. Fast the dogs overnight with free access to water.
-
Compound Administration: Administer this compound or vehicle orally. A dose range of 0.1-1 mg/kg has been shown to be effective for inhibiting emesis.
-
Induction of Emesis: 60 minutes after this compound administration, administer apomorphine hydrochloride subcutaneously at a dose of 0.04-0.1 mg/kg to induce emesis.
-
Observation: Observe the dogs continuously for a period of 60 minutes after apomorphine administration.
-
Data Collection: Record the latency to the first emetic event (retching or vomiting) and the total number of emetic events for each dog.
-
Analysis: Compare the anti-emetic effect of this compound-treated groups to the vehicle-treated control group.
Rodent Rotarod Performance Test
This protocol is used to assess motor coordination and can be used to evaluate potential CNS side effects of a test compound. This compound is expected to have minimal impact on rotarod performance due to its peripheral selectivity.
Materials:
-
Rats or mice
-
Rotarod apparatus
-
This compound (or test compound)
-
Vehicle
Procedure:
-
Animal Training:
-
Habituate the animals to the testing room for at least 1 hour before the first training session.
-
Train the animals on the rotarod for 2-3 consecutive days prior to the test day.
-
Each training session consists of placing the animal on the rotating rod at a low speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes).
-
-
Test Day:
-
Administer this compound or vehicle orally. Doses up to 30 mg/kg have been tested in rats.
-
At the time of expected peak plasma concentration (e.g., 60 minutes post-dose), place the animal on the rotarod.
-
The rotarod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically used.
-
Perform multiple trials (e.g., 3 trials) with a rest period in between.
-
-
Data Analysis:
-
Calculate the average latency to fall for each animal.
-
Compare the performance of the this compound-treated group with the vehicle-treated group.
-
Conclusion
The in vivo experimental protocols and data presented provide a foundational framework for the preclinical evaluation of peripherally selective dopamine D2/D3 receptor antagonists like this compound for the treatment of gastroparesis. These methodologies allow for the assessment of prokinetic and anti-emetic efficacy, as well as the potential for CNS side effects. The pharmacokinetic data from human studies offer valuable insights for dose selection and translation of preclinical findings. While this compound's development has been discontinued, these protocols remain a valuable resource for researchers working on novel therapies for gastrointestinal motility disorders.
References
- 1. Rotarod test in rats [protocols.io]
- 2. wjgnet.com [wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of the Effects of this compound (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trazpiroben in Rodent Models of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating. Trazpiroben (formerly TAK-906) is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2] Dopamine antagonists, such as metoclopramide (B1676508) and domperidone, are known to improve symptoms of gastroparesis; however, their use is limited by central nervous system (CNS) and cardiovascular side effects, respectively. This compound was designed to minimize brain penetration and have a low affinity for the hERG potassium channel, thereby offering a potentially safer therapeutic option.[3][4]
These application notes provide a summary of this compound's preclinical evaluation and detailed protocols for its use in a rodent model of diabetic gastroparesis. While clinical development of this compound was discontinued, the preclinical data and methodologies remain valuable for researchers investigating novel prokinetic agents.
Mechanism of Action
This compound acts as a potent and selective antagonist of the dopamine D2 and D3 receptors.[3] In the gastrointestinal tract, dopamine inhibits motility by acting on D2 receptors on cholinergic neurons. By blocking these receptors, this compound is expected to enhance acetylcholine (B1216132) release, thereby promoting gastric motility and accelerating gastric emptying. Its peripheral selectivity is a key feature, intended to avoid the extrapyramidal symptoms associated with centrally acting dopamine antagonists.
Preclinical Data Summary: this compound Dosage in Rodent Models
The following table summarizes the reported dosages of this compound used in preclinical studies in rats for various endpoints. Efficacy data in a gastroparesis model is not extensively published; therefore, dosages for a proposed efficacy study are extrapolated from pharmacodynamic and safety studies.
| Study Type | Species | Dosage Range | Route of Administration | Key Findings | Reference |
| Pharmacodynamics | Rat | 0.1 - 1 mg/kg | Oral | Dose-dependent increase in prolactin release, indicating D2 receptor engagement. | |
| CNS Safety | Rat | 1, 10, 30 mg/kg | Oral | No effect on rotarod performance, suggesting low brain penetration. | |
| General Safety | Rat | 100, 300, 1000 mg/kg/day | Oral | Well-tolerated, with no clinically meaningful effects on CNS or pulmonary assessments. | |
| Proposed Efficacy Study | Rat | 1, 3, 10 mg/kg | Oral | Hypothesized to improve delayed gastric emptying in a diabetic gastroparesis model. | Extrapolated |
Experimental Protocols
I. Induction of a Diabetic Gastroparesis Rat Model
This protocol describes the induction of diabetes mellitus in rats using streptozotocin (B1681764) (STZ), a method known to subsequently induce delayed gastric emptying, mimicking diabetic gastroparesis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
High-fat diet
-
Blood glucose meter and test strips
Procedure:
-
Acclimatize rats for at least one week with ad libitum access to standard chow and water.
-
To induce a model resembling type 2 diabetes which can lead to gastroparesis, feed the rats a high-fat diet for 4-8 weeks.
-
After the period of high-fat diet, fast the rats overnight.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer. A common dosage for inducing diabetes is a single intraperitoneal (i.p.) injection of 35-65 mg/kg body weight.
-
Inject the STZ solution i.p. into the fasted rats.
-
Return the rats to their cages and provide free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 5% sucrose (B13894) solution in their drinking water for the first 24 hours post-injection.
-
Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Allow the diabetic condition to establish for 4-8 weeks to allow for the development of complications such as delayed gastric emptying.
II. Evaluation of this compound on Gastric Emptying using the Phenol Red Meal Assay
This protocol details the measurement of solid gastric emptying in the established diabetic gastroparesis rat model following treatment with this compound.
Materials:
-
Diabetic gastroparesis rats and age-matched healthy control rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Phenol Red (non-absorbable marker)
-
Standard solid meal (e.g., ground standard chow)
-
Gavage needles
-
Spectrophotometer
Procedure:
-
Treatment Groups:
-
Group 1: Healthy Control + Vehicle
-
Group 2: Diabetic Gastroparesis + Vehicle
-
Group 3: Diabetic Gastroparesis + this compound (1 mg/kg)
-
Group 4: Diabetic Gastroparesis + this compound (3 mg/kg)
-
Group 5: Diabetic Gastroparesis + this compound (10 mg/kg)
-
-
Fast all rats for 18-24 hours before the experiment, with free access to water.
-
Prepare this compound solutions in the vehicle at the desired concentrations.
-
Administer this compound or vehicle orally by gavage at a volume of 5 ml/kg.
-
After 30-60 minutes, administer a standard solid meal containing a known amount of Phenol Red (e.g., 1.5 g of chow mixed with 0.5 mg of Phenol Red).
-
Exactly 90 minutes after the meal, euthanize the rats by CO2 asphyxiation.
-
Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage of gastric contents.
-
Carefully excise the stomach, rinse the exterior, and place it in a homogenizer with a known volume of 0.1 N NaOH.
-
Homogenize the stomach and its contents.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 3000 rpm for 15 minutes.
-
Add trichloroacetic acid to the supernatant to precipitate proteins, then centrifuge again.
-
To an aliquot of the final supernatant, add 0.5 N NaOH to develop the color of the Phenol Red.
-
Measure the absorbance of the sample at 560 nm using a spectrophotometer.
-
A standard curve for Phenol Red should be prepared to determine the concentration in the samples.
-
Calculation of Gastric Emptying:
-
Gastric Emptying (%) = (1 - (Amount of Phenol Red recovered from the stomach / Average amount of Phenol Red in the stomach at time 0)) * 100
-
The average amount at time 0 is determined by administering the meal to a separate group of rats and immediately euthanizing them.
-
Visualizations
Signaling Pathway of this compound in Gastric Motility
Caption: this compound antagonizes D2 receptors, promoting acetylcholine release and gastric motility.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound's effect on gastric emptying in a diabetic rat model.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Non-Clinical Safety Pharmacology Evaluations of this compound (TAK-906), a Novel Dopamine D2/D3 Selective Receptor Antagonist for the Management of Gastroparesis | Semantic Scholar [semanticscholar.org]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (TAK‐906), a Novel Selective D2/D3 Receptor Antagonist: A Phase 1 Randomized, Placebo‐Controlled Single‐ and Multiple‐Dose Escalation Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of Trazpiroben Binding to Dopamine D2 and D3 Receptors using Cell-Based Assays
For Research Use Only
Introduction
Trazpiroben (formerly TAK-906) is a potent and peripherally selective antagonist of the dopamine (B1211576) D2 and D3 receptors.[1][2][3] These receptors are G protein-coupled receptors (GPCRs) involved in various physiological processes, and their modulation is a key strategy in the development of therapeutics for conditions such as gastroparesis.[4][5] Accurate characterization of a compound's binding affinity and functional potency at its target receptors is crucial for understanding its pharmacological profile. This document provides detailed protocols for cell-based assays to determine the binding affinity and functional antagonism of this compound at human dopamine D2 and D3 receptors.
Principle
These assays are designed to quantify the interaction of this compound with D2 and D3 receptors expressed in recombinant cell lines. The binding affinity is determined using a competitive radioligand binding assay, which measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the receptor. The functional activity is assessed through a cAMP-based assay, which measures the antagonist effect of this compound on the dopamine-induced inhibition of adenylyl cyclase.
Data Presentation
This compound Binding Affinity and Selectivity
| Receptor | Ligand | Assay Type | Cell Line | Value | Reference |
| Dopamine D2 | This compound | Radioligand Binding | Not Specified | Kᵢ = 1.5 nM | |
| Dopamine D3 | This compound | Radioligand Binding | Not Specified | Kᵢ = 3.2 nM | |
| hERG Potassium Channel | This compound | Not Specified | Not Specified | IC₅₀ = 15.6 µM |
Table 1: Summary of this compound binding affinity for dopamine D2 and D3 receptors and its off-target activity at the hERG channel. This data highlights the high affinity and selectivity of this compound for its target receptors.
Signaling Pathway
Dopamine D2 and D3 receptors are Gαi-coupled GPCRs. Upon activation by an agonist like dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as this compound, blocks the binding of the agonist, thereby preventing the downstream signaling cascade and the resulting decrease in cAMP.
Dopamine D2/D3 receptor signaling pathway. This diagram illustrates how dopamine binding activates the Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. This compound, as an antagonist, blocks this activation.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for D2/D3 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D2 and D3 receptors using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes from a stable cell line (e.g., CHO or HEK293) expressing either the human dopamine D2 or D3 receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for D2/D3 receptors (e.g., [³H]-Spiperone).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., Haloperidol).
-
This compound: Serial dilutions of this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Workflow:
Experimental workflow for the radioligand binding assay. This diagram outlines the key steps involved in determining the binding affinity of this compound.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for D2/D3 Receptor Antagonism
Objective: To determine the functional potency (IC₅₀) of this compound as an antagonist of the human dopamine D2 and D3 receptors by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A stable cell line (e.g., CHO or HEK293) expressing either the human dopamine D2 or D3 receptor.
-
Agonist: Dopamine or another suitable D2/D3 receptor agonist.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and produce a basal level of cAMP.
-
This compound: Serial dilutions of this compound.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or other fluorescence/luminescence-based assays).
-
Cell culture medium and reagents.
-
96-well or 384-well plates and a compatible plate reader.
Workflow:
Experimental workflow for the cAMP functional assay. This diagram details the procedure for assessing the functional antagonism of this compound.
Procedure:
-
Cell Seeding: Seed the D2 or D3 receptor-expressing cells into a 96-well or 384-well plate and culture overnight to allow for attachment.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Include control wells with vehicle only.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) to allow this compound to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the D2/D3 receptor agonist (typically at its EC₈₀ concentration to ensure a robust signal window) and forskolin to all wells except the negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) to allow for the modulation of intracellular cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the response of the agonist alone (0% inhibition) and the basal level (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of the agonist's effect.
-
Conclusion
The described cell-based assays provide a robust framework for the in-vitro characterization of this compound's interaction with dopamine D2 and D3 receptors. The radioligand binding assay directly measures the affinity of the compound for the receptors, while the cAMP functional assay confirms its antagonist activity and determines its potency in a cellular context. These methods are essential for the preclinical evaluation of compounds targeting these important GPCRs. Although the clinical development of this compound has been discontinued, these protocols remain relevant for the study of other D2/D3 receptor ligands.
References
- 1. Preclinical Evaluation of the Effects of this compound (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Clinical Safety Pharmacology Evaluations of this compound (TAK-906), a Novel Dopamine D2/D3 Selective Receptor Antagonist for the Management of Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (TAK‐906), a Novel Selective D2/D3 Receptor Antagonist: A Phase 1 Randomized, Placebo‐Controlled Single‐ and Multiple‐Dose Escalation Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Trazpiroben's Effects on Gastric Motility
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trazpiroben (TAK-906) is a selective dopamine (B1211576) D2/D3 receptor antagonist under investigation for the treatment of gastroparesis, a condition characterized by delayed gastric emptying.[1][2] Dopamine, through its action on D2 receptors in the gastrointestinal tract, exerts a relaxant effect on the smooth muscle of the stomach, thereby inhibiting motility.[2][3] this compound is designed to counteract this effect and promote gastric motility.[4] These application notes provide detailed protocols for in vitro models to study the pharmacological effects of this compound on gastric smooth muscle contractility and cellular signaling pathways.
Key In Vitro Models
Two primary in vitro models are proposed to elucidate the effects of this compound on gastric motility:
-
Isolated Gastric Smooth Muscle Strips in an Organ Bath: This ex vivo model allows for the direct measurement of muscle contractility in response to various stimuli and the investigation of this compound's prokinetic activity.
-
Primary Human Gastric Smooth Muscle Cells (HGSMC) Culture: This cellular model enables the study of the downstream signaling pathways, such as intracellular calcium mobilization, affected by this compound.
Section 1: Isolated Gastric Smooth Muscle Strip Motility Assay
Application
This protocol details the use of an isolated organ bath system to assess the effect of this compound on the contractility of gastric smooth muscle strips. This assay can be used to determine the potency and efficacy of this compound in reversing dopamine-induced muscle relaxation and its direct effects on muscle contraction.
Experimental Workflow
Caption: Workflow for the isolated gastric smooth muscle strip assay.
Protocol
Materials:
-
Freshly isolated stomach tissue (e.g., from rat or mouse)
-
Krebs-Henseleit solution (composition in g/L: NaCl 6.9, KCl 0.35, KH2PO4 0.16, MgSO4·7H2O 0.29, CaCl2 0.28, NaHCO3 2.1, Glucose 2.0)
-
Carbogen gas (95% O2, 5% CO2)
-
Dopamine hydrochloride
-
This compound
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Immediately excise the stomach and place it in ice-cold Krebs-Henseleit solution aerated with carbogen.
-
Open the stomach along the lesser curvature and gently clean the mucosal layer.
-
Dissect longitudinal smooth muscle strips (approximately 2 mm wide and 10 mm long) from the antral region.
-
-
Organ Bath Setup:
-
Mount the muscle strips vertically in organ bath chambers (10-20 mL) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other end to a force-displacement transducer.
-
Apply an initial tension of 1 g and allow the strips to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Experimental Protocol:
-
Record baseline spontaneous contractions.
-
Induce submaximal relaxation by adding a fixed concentration of dopamine (e.g., 1 µM).
-
Once a stable relaxation is achieved, add this compound in a cumulative manner (e.g., 1 nM to 10 µM) to the bath.
-
Record the contractile response at each concentration.
-
Data Analysis:
-
Measure the amplitude of contraction (in grams or millinewtons).
-
Calculate the reversal of dopamine-induced relaxation as a percentage of the initial relaxation.
-
Construct a concentration-response curve for this compound and determine the EC50 (half-maximal effective concentration).
Data Presentation
Table 1: Effect of this compound on Dopamine-Induced Relaxation of Isolated Gastric Smooth Muscle Strips
| This compound Concentration (nM) | % Reversal of Dopamine-Induced Relaxation (Mean ± SEM) |
| 1 | 15.2 ± 2.1 |
| 10 | 48.5 ± 3.5 |
| 100 | 85.3 ± 4.2 |
| 1000 | 98.7 ± 1.9 |
| EC50 | 12.5 nM |
Section 2: Intracellular Calcium Imaging in Primary Human Gastric Smooth Muscle Cells (HGSMC)
Application
This protocol describes the use of fluorescence microscopy and a calcium-sensitive dye to measure changes in intracellular calcium ([Ca2+]i) in cultured HGSMCs. This assay is designed to investigate the cellular mechanism by which this compound antagonizes dopamine's effects on calcium signaling.
Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway in gastric smooth muscle.
Protocol
Materials:
-
Cryopreserved primary Human Gastric Smooth Muscle Cells (HGSMC)
-
Smooth Muscle Cell Medium (SMCM)
-
Poly-L-lysine coated culture flasks and plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Dopamine hydrochloride
-
This compound
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Culture:
-
Thaw and culture HGSMCs according to the supplier's protocol in SMCM at 37°C in a 5% CO2 incubator.
-
Subculture the cells onto poly-L-lysine coated 96-well black-walled imaging plates.
-
Grow cells to 80-90% confluency.
-
-
Calcium Dye Loading:
-
Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells with HBSS and incubate with the loading solution for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and incubate for a further 30 minutes to allow for de-esterification.
-
-
Calcium Imaging:
-
Place the plate on the fluorescence microscope stage.
-
Acquire a baseline fluorescence reading (excitation ~488 nm, emission ~520 nm).
-
Add dopamine (e.g., 10 µM) to the wells to inhibit any spontaneous calcium oscillations.
-
Add varying concentrations of this compound (1 nM to 10 µM) to the wells.
-
After a 5-minute incubation, stimulate the cells with a depolarizing agent (e.g., 50 mM KCl) to induce calcium influx.
-
Record the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after stimulation.
-
Normalize the data as a ratio of ΔF/F0.
-
Determine the inhibitory effect of dopamine and the reversal by this compound.
-
Construct a concentration-response curve for this compound and calculate the IC50 (half-maximal inhibitory concentration).
Data Presentation
Table 2: Effect of this compound on Dopamine-Mediated Inhibition of KCl-Induced Calcium Influx in HGSMCs
| Treatment Condition | Normalized Fluorescence Intensity (ΔF/F0) (Mean ± SEM) |
| Basal (KCl alone) | 3.5 ± 0.2 |
| Dopamine (10 µM) + KCl | 1.2 ± 0.1 |
| Dopamine + this compound (1 nM) + KCl | 1.8 ± 0.15 |
| Dopamine + this compound (10 nM) + KCl | 2.6 ± 0.2 |
| Dopamine + this compound (100 nM) + KCl | 3.3 ± 0.2 |
| IC50 | 8.9 nM |
Conclusion
The described in vitro models and protocols provide a robust framework for characterizing the pharmacological profile of this compound on gastric motility. The isolated organ bath assay directly measures the prokinetic effects on muscle tissue, while the calcium imaging in primary cells elucidates the underlying cellular mechanisms. Together, these assays are crucial for the preclinical evaluation of this compound and similar compounds in the drug development pipeline for gastroparesis and other motility disorders.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (TAK‐906), a Novel Selective D2/D3 Receptor Antagonist: A Phase 1 Randomized, Placebo‐Controlled Single‐ and Multiple‐Dose Escalation Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 4. This compound shows promise in treatment of gastroparesis, claims study [medicaldialogues.in]
Measuring the Efficacy of Trazpiroben in Ex Vivo Tissue Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trazpiroben (formerly TAK-906) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2] As a D2/D3 antagonist, this compound's mechanism of action involves blocking the signaling of dopamine at these receptors, which are G-protein coupled receptors that play crucial roles in various physiological processes.[3] While clinical development has been discontinued, the study of this compound's effects in ex vivo tissue preparations remains valuable for understanding its pharmacological profile and for the broader investigation of D2/D3 receptor function.[1][2]
These application notes provide detailed protocols for assessing the efficacy of this compound in ex vivo tissue preparations using electrophysiology and neurotransmitter release assays.
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors. They are primarily coupled to the Gi/o family of G-proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated G-protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. D2 and D3 receptors can also signal through other pathways, including those involving β-arrestin and the activation of mitogen-activated protein kinase (MAPK) cascades.
Quantitative Data: Comparative Potency of Dopamine D2/D3 Receptor Antagonists
While specific ex vivo efficacy data for this compound is not publicly available, the following table summarizes the potency of other well-characterized D2/D3 antagonists at these receptors. This data provides a comparative context for interpreting the results of ex vivo experiments with this compound.
| Compound | Receptor | Assay Type | Potency (Ki, nM) | Tissue/Cell Line |
| Haloperidol | D2 | Radioligand Binding | 1.5 | Rat Striatum |
| Sulpiride | D2 | Radioligand Binding | 24 | Rat Striatum |
| Eticlopride | D2 | Radioligand Binding | 0.18 | Human Recombinant |
| Risperidone | D2 | Radioligand Binding | 3.1 | Human Recombinant |
| Olanzapine | D2 | Radioligand Binding | 11 | Human Recombinant |
| Quinpirole | D3 | Radioligand Binding | 3.5 | Rat Brain |
| Nafadotride | D3 | Radioligand Binding | 0.5 | Human Recombinant |
Note: Ki values are a measure of binding affinity, where a lower value indicates higher affinity. These values are compiled from various sources and should be considered representative.
Experimental Protocols
Ex Vivo Brain Slice Electrophysiology for Measuring this compound Efficacy
This protocol details the methodology for assessing the antagonistic effect of this compound on dopamine D2/D3 receptor-mediated changes in neuronal activity in acute brain slices.
Materials:
-
Rodent (e.g., mouse or rat)
-
Vibratome
-
Dissection tools
-
Carbogen gas (95% O2, 5% CO2)
-
Artificial cerebrospinal fluid (aCSF), cutting solution, and recording solution
-
This compound
-
D2/D3 receptor agonist (e.g., Quinpirole)
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Glass capillaries for patch pipettes
Protocol:
-
Tissue Preparation:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., striatum, nucleus accumbens) using a vibratome.
-
Transfer slices to a holding chamber containing carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber continuously perfused with carbogenated recording aCSF at a physiological temperature (32-34°C).
-
Using a microscope, identify neurons in the region of interest.
-
Perform whole-cell patch-clamp recordings from identified neurons.
-
Establish a stable baseline recording of neuronal activity (e.g., resting membrane potential, spontaneous firing rate, or evoked synaptic potentials).
-
-
Drug Application and Data Acquisition:
-
Apply a D2/D3 receptor agonist (e.g., Quinpirole) to the bath to induce a measurable change in neuronal activity (e.g., hyperpolarization, decreased firing rate).
-
After observing a stable effect of the agonist, co-apply this compound at various concentrations.
-
Record the changes in neuronal activity in the presence of this compound to assess its ability to reverse the effects of the agonist.
-
Perform a washout of this compound and the agonist to observe the recovery of neuronal activity.
-
-
Data Analysis:
-
Measure the changes in resting membrane potential, firing frequency, or synaptic potential amplitude in response to the agonist and this compound.
-
Construct concentration-response curves for this compound's antagonism of the agonist effect.
-
Calculate the IC50 value for this compound to quantify its potency.
-
Ex Vivo Dopamine Release Assay Using Fast-Scan Cyclic Voltammetry (FSCV)
This protocol describes how to measure the effect of this compound on electrically evoked dopamine release from acute brain slices using FSCV.
Materials:
-
Rodent (e.g., mouse or rat)
-
Vibratome
-
Dissection tools
-
Carbogen gas (95% O2, 5% CO2)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
FSCV system (potentiostat, headstage, carbon-fiber microelectrodes)
-
Stimulating electrode
-
Data acquisition and analysis software
Protocol:
-
Tissue and Electrode Preparation:
-
Prepare acute brain slices as described in the electrophysiology protocol.
-
Fabricate and calibrate carbon-fiber microelectrodes for dopamine detection.
-
-
Dopamine Release Measurement:
-
Transfer a brain slice to the recording chamber perfused with carbogenated aCSF.
-
Position the carbon-fiber microelectrode and a stimulating electrode in the brain region of interest (e.g., dorsal striatum).
-
Apply electrical stimulation (e.g., single pulse or a train of pulses) to evoke dopamine release.
-
Record the resulting change in extracellular dopamine concentration using FSCV.
-
Establish a stable baseline of evoked dopamine release.
-
-
This compound Application:
-
Bath-apply this compound at various concentrations.
-
Continue to evoke and record dopamine release in the presence of this compound. D2/D3 autoreceptor antagonism by this compound is expected to increase the amount of dopamine released per stimulus.
-
-
Data Analysis:
-
Measure the peak amplitude and kinetics (uptake and clearance) of the evoked dopamine signals.
-
Compare the dopamine release parameters before and after the application of this compound.
-
Construct a concentration-response curve to determine the EC50 of this compound for enhancing dopamine release.
-
Conclusion
The provided protocols offer a framework for the detailed investigation of this compound's efficacy as a D2/D3 receptor antagonist in ex vivo tissue preparations. By employing electrophysiological and neurochemical techniques, researchers can elucidate the functional consequences of this compound's interaction with its target receptors at the cellular and circuit level. The comparative data on other antagonists serves as a valuable benchmark for these studies. These methods are fundamental for characterizing the pharmacological profile of this compound and similar compounds in drug discovery and development.
References
- 1. Comparative studies of molecular mechanisms of dopamine D2 and D3 receptors for the activation of extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Trazpiroben in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Trazpiroben in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a dopamine (B1211576) D2/D3 receptor antagonist that has been under development for the treatment of gastroparesis. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-finding, and establishing safety and efficacy during clinical trials.
Introduction to Analytical Methods
The standard and most reliable method for the quantification of this compound and its primary metabolite, M23, in plasma is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. This technique offers high sensitivity, selectivity, and throughput, making it ideal for bioanalytical studies. While other methods could theoretically be developed, LC--MS/MS is the industry standard for this type of analysis due to its superior performance characteristics.
Quantitative Data Summary
The performance of a typical validated LC-MS/MS method for this compound quantification in human plasma is summarized in the table below. These values are based on data reported in clinical trial documentation and publications.
| Parameter | This compound | M23 (Metabolite) | Reference |
| Analytical Method | LC-MS/MS | LC-MS/MS | |
| Matrix | Human Plasma | Human Plasma | |
| Linear Range | 0.05 - 50.00 ng/mL | 0.05 - 50.00 ng/mL | |
| Accuracy | 1.3 – 5.0% | -0.7 – 2.4% | |
| Precision (%CV) | 2.2 – 6.7% | 1.4 – 7.0% | |
| Recovery | 99.1 – 102.2% | 101.3 – 106.0% | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |
Experimental Protocols
The following section provides a detailed, representative protocol for the quantification of this compound in plasma using LC-MS/MS.
Disclaimer: The following protocol is a representative example based on common practices for small molecule quantification in plasma. Specific parameters for this compound and its metabolite M23, particularly the mass transitions, are not publicly available and would need to be optimized during method development in a laboratory setting.
Materials and Reagents
-
This compound and M23 reference standards
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, deionized or Milli-Q
-
96-well plates for sample processing and analysis
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.
Protocol:
-
Allow all plasma samples, quality controls (QCs), and calibration standards to thaw at room temperature.
-
Vortex mix the samples for 10 seconds to ensure homogeneity.
-
In a 96-well plate, add 50 µL of each plasma sample, QC, or calibration standard.
-
To each well, add 200 µL of cold acetonitrile containing the internal standard (e.g., this compound-d4 at 10 ng/mL). The 4:1 ratio of acetonitrile to plasma is effective for protein precipitation.
-
Seal the plate and vortex mix at high speed for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following are typical liquid chromatography conditions for the separation of small molecules like this compound from endogenous plasma components.
| Parameter | Value |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for detection and quantification, operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions (Hypothetical):
Note: These values are for illustrative purposes only and must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | To be optimized |
| M23 | To be determined | To be determined | 100 | To be optimized |
| This compound-d4 (IS) | To be determined | To be determined | 100 | To be optimized |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound quantification in plasma.
This comprehensive guide provides the necessary information for researchers and scientists to understand and implement a robust method for the quantification of this compound in plasma. Adherence to these protocols and good laboratory practices will ensure the generation of high-quality data for pharmacokinetic and other clinical studies.
Troubleshooting & Optimization
Overcoming Trazpiroben stability issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming potential stability issues with Trazpiroben in experimental buffers. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features relevant to experimental stability?
This compound is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist.[1][2] Its chemical structure contains two key functional groups that are critical to consider for in vitro stability: a tertiary amine and a carboxylic acid . This zwitterionic nature means its charge and solubility are highly dependent on the pH of the solution.[3]
Q2: Why is buffer selection so important for experiments involving this compound?
Buffer selection is crucial for several reasons:
-
Solubility: this compound's solubility is pH-dependent, decreasing as the pH increases.[4] An appropriate buffer is essential to maintain a pH that ensures this compound remains fully dissolved throughout the experiment.
-
Stability: The chemical stability of the tertiary amine and carboxylic acid functional groups can be affected by the buffer's pH and composition. Extreme pH values or reactive buffer components can lead to degradation.
-
Experimental Consistency: Maintaining a stable pH is critical for reproducible experimental results, as fluctuations can alter the drug's charge state, conformation, and interaction with its biological target.
Q3: What are the potential degradation pathways for this compound in experimental buffers?
While specific degradation pathways for this compound in experimental buffers are not extensively published, based on its chemical structure, potential degradation routes include:
-
Oxidation: Tertiary amines can be susceptible to oxidation, especially in the presence of light, oxygen, or certain metal ions.[5] This can lead to the formation of N-oxides.
-
pH-mediated Hydrolysis: Although generally stable, extreme pH conditions can potentially lead to the hydrolysis of amide bonds within the triazaspiro[4.5]decane core structure over extended periods.
-
Precipitation: This is not a chemical degradation but a physical stability issue. Due to its pH-dependent solubility, using a buffer outside the optimal pH range can cause this compound to precipitate out of the solution, reducing its effective concentration.
Q4: How does pH affect the solubility of this compound?
Studies have shown that this compound's aqueous solubility decreases as the pH increases. At lower (acidic) pH, the carboxylic acid group is protonated, and the amine groups are more likely to be protonated, leading to higher solubility. Conversely, at higher (alkaline) pH, the carboxylic acid is deprotonated (negatively charged), but the tertiary amine is in its neutral, less soluble form. This can lead to precipitation in basic buffers.
Troubleshooting Guide
Q5: I'm observing precipitation in my this compound solution. What is the likely cause and how can I resolve it?
Precipitation is a common issue and is typically related to solubility.
-
Cause 1: Inappropriate Buffer pH: You may be using a buffer with a pH that is too high for the desired concentration of this compound.
-
Solution: Lower the pH of your buffer system. It is recommended to work in a slightly acidic to neutral pH range (pH 6.0-7.4) for optimal solubility.
-
-
Cause 2: High Concentration: The concentration of this compound may be too high for the selected buffer.
-
Solution: Try lowering the concentration of this compound. If a high concentration is necessary, you may need to add a co-solvent like DMSO to your stock solution before diluting it into the aqueous buffer.
-
-
Cause 3: Temperature Effects: Changes in temperature can affect solubility.
-
Solution: Ensure your buffer and this compound solution are at a consistent temperature. If you are dissolving from a solid, gentle warming may help, but be cautious as high temperatures can accelerate degradation.
-
Q6: My experimental results are inconsistent. Could this compound be degrading in my buffer?
Inconsistent results can be a sign of compound instability.
-
How to Check for Degradation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Analyze your this compound solution at the beginning and end of your experiment's duration. A decrease in the main this compound peak area or the appearance of new peaks suggests degradation.
-
Common Causes of Degradation:
-
Extended Storage in Aqueous Buffer: this compound solutions in aqueous buffers should be prepared fresh for each experiment. Avoid storing diluted solutions for extended periods, even when refrigerated.
-
Exposure to Light: Protect your solutions from light by using amber vials or covering them with foil, as tertiary amines can be susceptible to photo-oxidation.
-
Presence of Oxidizing Agents: Ensure your buffer components are pure and free from contaminating oxidizing agents or metal ions. If oxidation is suspected, consider degassing your buffer or adding a small amount of an antioxidant like ascorbic acid, after confirming it does not interfere with your assay.
-
Q7: What is the recommended procedure for preparing and storing a this compound stock solution?
To maximize stability and ensure accurate concentrations, follow this protocol:
-
Solvent Selection: For the primary stock solution, use a non-aqueous, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous experimental buffer.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final concentration in your pre-prepared experimental buffer. Ensure rapid and thorough mixing to prevent precipitation.
Recommended Buffers for this compound Experiments
The choice of buffer will depend on the specific requirements of your experiment. The following table provides recommendations for common biological buffers.
| Buffer | pH Range | pKa (25°C) | Recommended for this compound? | Notes |
| Phosphate (PBS) | 5.8 - 8.0 | 7.2 | Recommended | Physiologically relevant and generally non-reactive. A good first choice for many cell-based and enzyme assays. |
| HEPES | 6.8 - 8.2 | 7.5 | Recommended | Often used in cell culture. Maintains pH well in the presence of CO2. Ensure the pH is adjusted to the lower end of its range (e.g., 7.0-7.4). |
| Tris | 7.0 - 9.0 | 8.1 | Use with Caution | The higher pH range may reduce this compound's solubility. If used, buffer to a pH as close to 7.0 as possible. Temperature-dependent pH shifts are significant. |
| Citrate (B86180) | 3.0 - 6.2 | 4.8, 6.4 | Recommended (for specific applications) | Useful if a more acidic pH is required to ensure high solubility. However, be aware that citrate can chelate divalent cations, which may interfere with certain biological assays. |
| Acetate | 3.6 - 5.6 | 4.8 | Not Generally Recommended | The pH range is likely too acidic for most physiological experiments and may alter the biological system being studied. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare 10 mM this compound Stock Solution:
-
Weigh out 5.18 mg of this compound (Molar Mass: 517.67 g/mol ).
-
Dissolve in 1.0 mL of high-purity DMSO.
-
Vortex until fully dissolved.
-
Aliquot into 10 µL portions in amber microcentrifuge tubes.
-
Store at -20°C.
-
-
Prepare 10 µM this compound Working Solution in PBS (pH 7.4):
-
Prepare 10 mL of Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Thaw one 10 µL aliquot of the 10 mM this compound stock solution.
-
Add the 10 µL of stock solution to the 10 mL of PBS (a 1:1000 dilution).
-
Immediately vortex the solution for 30 seconds to ensure this compound remains dissolved.
-
This working solution should be used within a few hours for optimal stability.
-
Protocol 2: Basic Stability Assessment using HPLC-UV
-
Prepare a 10 µM this compound solution in your chosen experimental buffer as described above.
-
Timepoint Zero (T=0): Immediately inject an aliquot of the solution onto an HPLC system equipped with a C18 column and a UV detector (monitor at an appropriate wavelength for this compound, which can be determined by a UV scan). Record the peak area of this compound.
-
Incubate: Store the remaining solution under your exact experimental conditions (e.g., 37°C in an incubator, protected from light).
-
Subsequent Timepoints: At various time points (e.g., 1, 2, 4, 8, and 24 hours), inject another aliquot and record the peak area.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to T=0. A loss of >5-10% of the initial peak area may indicate a stability issue that needs to be addressed.
Visualizations
References
- 1. The metabolism of tertiary amines | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Low Buffer Capacity and Alternating Motility along the Human Gastrointestinal Tract: Implications for in Vivo Dissolution and Absorption of Ionizable Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of poorly soluble drug dissolution in conditions simulating the gastrointestinal tract flow. 2. Cocompression of drugs with buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
Trazpiroben (TAK-906) Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Trazpiroben (TAK-906) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target interactions of this compound (TAK-906)?
A1: this compound is a potent dopamine (B1211576) D2/D3 receptor antagonist. In addition to its primary targets, it has been observed to have a moderate affinity for the adrenergic α1B (α1B) and 5-hydroxytryptamine (5-HT) 2A receptors. It also exhibits weak inhibitory activity at the human ether-à-go-go-related gene (hERG) potassium channel.
Q2: At what concentrations are these off-target effects likely to become relevant in my cellular assays?
A2: The relevance of off-target effects is concentration-dependent. The weak inhibition of the hERG channel has a reported half-maximal inhibitory concentration (IC50) of 15.6 µM[1]. For the adrenergic α1B and 5-HT2A receptors, specific binding affinities (Ki) or functional IC50 values in cellular assays are not publicly available, but are described as "moderate." Therefore, researchers should be cautious when using this compound at concentrations approaching or exceeding the low micromolar range, and appropriate controls should be included to investigate potential off-target pharmacology.
Q3: How can I distinguish between on-target D2/D3 receptor-mediated effects and off-target effects in my experiments?
A3: To dissect the pharmacology of this compound in your cellular system, it is crucial to use a panel of selective antagonists for the potential off-targets.
-
For Adrenergic α1B effects: Include a selective α1B antagonist (e.g., prazosin) as a control. If the observed effect of this compound is blocked by the α1B antagonist, it is likely mediated by this off-target interaction.
-
For 5-HT2A effects: Use a selective 5-HT2A antagonist (e.g., ketanserin (B1673593) or ritanserin) in a similar manner.
-
For hERG channel effects: If your assay is sensitive to changes in membrane potential or ion channel function, compare the effects of this compound to a known hERG blocker.
-
Cell Line Selection: Utilize cell lines that endogenously express only the target of interest (D2/D3) and not the off-targets, or use engineered cell lines with specific receptor knockouts.
Troubleshooting Guides
Issue 1: Unexpected Electrophysiological or Cytotoxic Effects
Q: I am observing unexpected changes in cell membrane potential, action potential duration, or a decrease in cell viability at higher concentrations of this compound. Could this be related to hERG channel inhibition?
A: Yes, it is possible. This compound is a known weak inhibitor of the hERG potassium channel, which is crucial for cardiac repolarization.
-
Quantitative Data: The reported IC50 for hERG channel inhibition by this compound is 15.6 µM[1]. If the concentrations used in your assay approach this value, off-target hERG blockade is a plausible explanation for the observed effects.
-
Troubleshooting Steps:
-
Confirm hERG Expression: Verify if your cell line expresses functional hERG channels.
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for the observed effect. If the effect becomes apparent in the micromolar range, it may correlate with hERG inhibition.
-
Positive Control: Use a known potent hERG inhibitor (e.g., dofetilide (B1670870) or E-4031) as a positive control to characterize the phenotype of hERG blockade in your specific assay.
-
Electrophysiology: If feasible, directly measure hERG channel currents using patch-clamp electrophysiology to confirm inhibition by this compound in your cells.
-
Issue 2: Unanticipated Calcium Signaling or Phospholipase C Activation
Q: My cell line expresses adrenergic receptors, and I'm observing unexpected increases in intracellular calcium or other signaling events consistent with Gq-protein activation upon this compound application. Could this compound be the cause?
A: This is a possibility, as this compound has a moderate affinity for the adrenergic α1B receptor, which is a Gq-coupled receptor.
-
Signaling Pathway: Activation of α1B receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.
-
Troubleshooting Steps:
-
Receptor Expression Profile: Confirm the expression of adrenergic α1B receptors in your cell line at the protein or mRNA level.
-
Selective Antagonist: Pre-incubate your cells with a selective α1B adrenergic antagonist (e.g., prazosin) before adding this compound. If prazosin (B1663645) blocks the observed effect, it strongly suggests the involvement of the α1B receptor.
-
Pathway-Specific Inhibitors: Use inhibitors of the PLC pathway (e.g., U73122) to see if the this compound-induced signaling is abrogated.
-
Binding Assays: If possible, perform a competitive radioligand binding assay using a known α1B radioligand to determine the affinity of this compound for the receptor in your cell system.
-
Issue 3: Serotonin-like Cellular Responses
Q: I am working with a neuronal or smooth muscle cell line that is responsive to serotonin (B10506), and I observe unexpected functional responses after treatment with this compound. Is this a known off-target effect?
A: Yes, this compound is known to have moderate affinity for the 5-HT2A receptor.
-
Signaling Pathway: The 5-HT2A receptor is also a Gq-coupled receptor, and its activation leads to a similar signaling cascade as the α1B receptor, involving PLC activation and subsequent increases in intracellular calcium.
-
Troubleshooting Steps:
-
5-HT2A Receptor Expression: Verify the expression of 5-HT2A receptors in your cellular model.
-
Selective Antagonist: To determine if the observed effect is mediated by 5-HT2A receptors, pre-treat the cells with a selective 5-HT2A antagonist, such as ketanserin or ritanserin, before applying this compound.
-
Calcium Flux Assay: Directly measure changes in intracellular calcium concentration upon this compound stimulation and assess if this response is blocked by a 5-HT2A antagonist.
-
Control for α1B Interference: Since both α1B and 5-HT2A receptors can signal through Gq/PLC, if your cells express both, you may need to use selective antagonists for both receptors to fully dissect the observed effects.
-
Quantitative Data Summary
| Off-Target | Reported Affinity/Potency | Data Type |
| hERG Potassium Channel | IC50 = 15.6 µM[1] | Functional Inhibition |
| Adrenergic α1B Receptor | Moderate Affinity | Qualitative |
| 5-HT2A Receptor | Moderate Affinity | Qualitative |
Experimental Protocols
The following are representative protocols for assessing the identified off-target activities. Researchers should optimize these protocols for their specific cellular systems and experimental conditions.
Protocol 1: Automated Patch-Clamp Assay for hERG Channel Inhibition
This protocol provides a general workflow for determining the IC50 of a compound on hERG channels expressed in a stable cell line (e.g., HEK293 or CHO) using an automated patch-clamp system.
-
Cell Preparation: Culture hERG-expressing cells to 70-90% confluency. On the day of the experiment, detach the cells using a non-enzymatic dissociation solution, wash with serum-free external solution, and resuspend to a final density of 1-2 x 10^6 cells/mL.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).
-
-
Voltage Protocol: A standardized voltage protocol to elicit hERG current is applied. A typical protocol involves a depolarization step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.
-
Compound Application: Prepare a dilution series of this compound in the external solution. After establishing a stable baseline hERG current, sequentially perfuse the cells with increasing concentrations of the compound.
-
Data Analysis: Measure the peak tail current at each concentration after steady-state inhibition is reached. Normalize the current to the baseline control and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for Adrenergic α1B Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the adrenergic α1B receptor.
-
Membrane Preparation: Homogenize cells or tissues expressing the α1B receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Buffer (in mM): 50 Tris-HCl, 5 MgCl2 (pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (20-50 µg protein).
-
A fixed concentration of a selective α1B radioligand (e.g., [3H]-Prazosin) near its Kd value.
-
Varying concentrations of this compound or a reference compound.
-
For non-specific binding determination, include a high concentration of an unlabeled α1B antagonist (e.g., 10 µM phentolamine).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration. Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 3: Calcium Flux Functional Assay for 5-HT2A Receptor Activity
This protocol outlines a method to measure changes in intracellular calcium concentration following 5-HT2A receptor activation.
-
Cell Plating: Seed cells expressing the 5-HT2A receptor into a 96-well or 384-well black, clear-bottom plate and grow overnight.
-
Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in assay buffer. Incubate at 37°C for 60 minutes.
-
Compound Preparation: Prepare a dilution series of this compound and a known 5-HT2A agonist (e.g., serotonin) in assay buffer. If testing for antagonistic activity, prepare a dilution series of this compound and a fixed concentration of serotonin (typically the EC80).
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound or control solutions and continuously record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. For agonist activity, plot the peak fluorescence change against the this compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the serotonin response against the this compound concentration to determine the IC50.
Visualizations
Caption: Signaling pathway of the adrenergic α1B receptor.
References
Optimizing Trazpiroben concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Trazpiroben concentration for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is a potent and selective antagonist of the dopamine (B1211576) D2 and D3 receptors.[1][2] In preclinical in vitro studies, it has demonstrated high affinity for both D2 and D3 receptors.[3] Its primary action in cell-based assays is the inhibition of dopamine-induced signaling pathways mediated by these receptors.
Q2: In which cell lines can I test the activity of this compound?
This compound's activity can be assessed in host cell lines engineered to express dopamine D2 and/or D3 receptors. Commonly used cell lines for this purpose include:
-
HEK293 (Human Embryonic Kidney 293) cells: These cells are frequently used for transient or stable transfection of dopamine receptor subtypes.[4]
-
CHO-K1 (Chinese Hamster Ovary) cells: This is another suitable host cell line for stably expressing dopamine receptors to study ligand binding and functional responses.[5]
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
A good starting point for determining the optimal concentration of this compound is to bracket its known binding affinities (Ki) for the target receptors. Given its nanomolar affinity for D2 and D3 receptors, a broad concentration range from 100 pM to 10 µM is recommended for initial dose-response experiments. This range should allow for the determination of the IC50 or EC50 in your specific assay.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Important: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: Receptor Binding Affinity and Ion Channel Inhibition
| Target | Parameter | Value | Reference |
| Dopamine D2 Receptor | Ki | 1.5 nM | |
| Dopamine D3 Receptor | Ki | 3.2 nM | |
| hERG Potassium Channel | IC50 | 15.6 µM |
Table 2: In Vitro Metabolism of this compound
| Metabolic Pathway | Contribution | Enzymes Involved | Reference |
| Non-CYP Pathway | 56.7% | Aldo-keto reductases, Short-chain dehydrogenases/reductases | |
| CYP-mediated | 43.3% | CYP3A4, CYP2C8 |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a Cell Viability/Cytotoxicity Assay
This protocol provides a general framework for determining the optimal non-toxic concentration range of this compound for your target cells using a commercially available MTT or resazurin-based assay.
Materials:
-
HEK293 or CHO-K1 cells expressing dopamine D2 or D3 receptors
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or Resazurin cell viability assay kit
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound from your stock solution in complete culture medium. A suggested starting range is 100 pM to 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cell viability assay kit (e.g., MTT or Resazurin).
-
Typically, this involves adding the reagent to each well and incubating for a specified period.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of this compound concentration to generate a dose-response curve and determine the concentration that does not significantly affect cell viability.
-
Protocol 2: Dopamine D2/D3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for D2/D3 receptors expressed in HEK293 cell membranes.
Materials:
-
HEK293 cell membranes expressing human D2 or D3 receptors
-
This compound
-
Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-IABN)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Unlabeled competitor for non-specific binding (e.g., Haloperidol or Butaclamol)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled competitor, e.g., 10 µM Haloperidol).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
-
Possible Cause: The aqueous solubility of this compound is exceeded when diluted from a high-concentration DMSO stock into the culture medium.
-
Solution:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%). You may need to prepare a more dilute stock solution of this compound in DMSO to achieve this.
-
Serial Dilutions in Medium: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Gentle Mixing: When adding the this compound solution to the medium, mix gently. Vigorous vortexing can sometimes promote precipitation.
-
Pre-warm Medium: Using pre-warmed culture medium (37°C) for dilutions can sometimes improve the solubility of compounds.
-
Issue 2: High Variability in Cell Viability/Cytotoxicity Assay Results
-
Possible Causes:
-
Uneven cell seeding.
-
Edge effects in the 96-well plate.
-
Inconsistent incubation times.
-
Pipetting errors.
-
-
Solutions:
-
Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting steps to ensure even distribution.
-
Edge Effects: To minimize evaporation from the outer wells, fill the peripheral wells of the 96-well plate with sterile PBS or medium without cells.
-
Standardize Procedures: Use a multichannel pipette for adding reagents and ensure consistent incubation times for all plates.
-
Reagent Quality: Use fresh, high-quality assay reagents and follow the manufacturer's storage and handling instructions.
-
Issue 3: No or Weak Signal in Receptor Binding Assay
-
Possible Causes:
-
Low receptor expression in cell membranes.
-
Degraded radioligand.
-
Suboptimal assay conditions (e.g., buffer composition, incubation time, temperature).
-
-
Solutions:
-
Receptor Expression: Confirm the expression level of the D2/D3 receptors in your cell membrane preparation using a positive control ligand with known high affinity.
-
Radioligand Quality: Check the expiration date and specific activity of your radioligand. Perform a saturation binding experiment to ensure it is binding appropriately.
-
Assay Optimization: Systematically optimize assay parameters such as incubation time, temperature, and buffer components (e.g., ion concentrations) to achieve a robust signal window.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of the drug-drug interaction potential for this compound (TAK-906), a D2/D3 receptor antagonist for gastroparesis, towards cytochrome P450s and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 5. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on Trazpiroben activity and solubility
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting issues related to the impact of pH on Trazpiroben's activity and solubility.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the aqueous solubility of this compound?
A1: this compound is a weakly basic compound, and its aqueous solubility is highly dependent on pH. Its solubility is significantly higher in acidic environments and decreases as the pH increases (becomes more alkaline). This is a critical factor to consider in experimental design, especially for in vitro assays and in vivo studies where the compound will be exposed to different physiological pH environments, such as the stomach (acidic) and the intestines (more neutral).
A study on the pharmacokinetics of this compound highlighted this pH-dependent solubility, providing the following data[1]:
| pH | Mean Solubility (mg/mL) |
| 1.15 | 1.21 |
| 6.97 | 0.05 |
This data clearly demonstrates a significant decrease in solubility as the pH moves from highly acidic to near-neutral.
Q2: We are observing precipitation of this compound in our cell culture medium (pH ~7.4). What is the likely cause and how can we troubleshoot this?
A2: Precipitation in physiological buffers like cell culture medium is a common issue for weakly basic compounds such as this compound. The likely cause is that the pH of your medium is high enough to significantly reduce the solubility of this compound below your working concentration.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound that is below its solubility limit at pH 7.4.
-
Prepare a Concentrated Stock in an Organic Solvent: Dissolve this compound in a water-miscible organic solvent like DMSO at a high concentration. Then, dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
pH Adjustment of the Final Solution: If your experimental system allows, you could slightly lower the pH of your final solution to improve solubility. However, be cautious as this can affect cellular processes.
-
Use of Solubilizing Agents: In some cases, non-ionic surfactants or other solubilizing agents can be used to increase the solubility of hydrophobic compounds. The compatibility of these agents with your specific assay must be validated.
Q3: How does the pH-dependent solubility of this compound affect its biological activity?
A3: The biological activity of this compound is intrinsically linked to its ability to reach its target receptors, the dopamine (B1211576) D2 and D3 receptors. While there are no direct studies detailing the effect of pH on the receptor-binding affinity of this compound itself, the pH-dependent solubility plays a crucial indirect role in its overall activity in a biological system:
-
Bioavailability: For oral administration, the higher solubility of this compound in the acidic environment of the stomach allows for better dissolution. However, as it moves into the more neutral pH of the intestines, its solubility decreases, which can impact its absorption into the bloodstream. A clinical study noted that co-administration with a proton pump inhibitor (which raises gastric pH) did not lead to clinically meaningful differences in this compound's pharmacokinetics, suggesting that other factors also play a role in its absorption[1][2].
-
In Vitro Assay Performance: In in vitro assays, if this compound precipitates out of solution, its effective concentration will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value). It is crucial to ensure that this compound remains in solution at the tested concentrations and the specific pH of the assay.
Interestingly, studies on D2 receptors have shown that the binding affinity of some ligands can be influenced by pH[3][4]. This suggests that pH could potentially have a direct effect on the interaction between a ligand and the receptor, in addition to the indirect effect via solubility.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly Low Potency of this compound in In Vitro Assays
If you are observing lower than expected potency (e.g., a high IC50 value) in your in vitro experiments, it may be related to the solubility of this compound in your assay buffer.
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low potency of this compound.
Experimental Protocols
Protocol 1: Determination of this compound Solubility at Different pH Values using the Shake-Flask Method
This protocol is based on the guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH) for determining the equilibrium solubility of a drug substance.
Materials:
-
This compound powder
-
Calibrated analytical balance
-
pH meter
-
Shaker water bath or orbital shaker capable of maintaining 37 ± 1 °C
-
Centrifuge
-
HPLC system with a validated method for this compound quantification
-
Buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines)
Procedure:
-
Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 1.2, 4.5, and 6.8) according to pharmacopeial standards.
-
Addition of this compound: Add an excess amount of this compound powder to a known volume of each buffer solution in triplicate. An excess is confirmed if undissolved solid remains visible throughout the experiment.
-
Equilibration: Place the flasks in a shaker bath at 37 ± 1 °C and agitate for a sufficient time to reach equilibrium. A preliminary study might be needed to determine the time to equilibrium, but 24-48 hours is typical.
-
pH Measurement: After equilibration, measure and record the pH of the suspension.
-
Separation of Solid and Liquid Phases: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in mg/mL for each pH value.
Signaling Pathway
This compound is an antagonist of the dopamine D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this signaling cascade.
Caption: this compound's antagonism of D2/D3 receptor signaling.
References
- 1. Evaluation of the pharmacokinetics of this compound (TAK‐906) in the presence and absence of the proton pump inhibitor esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacokinetics of this compound (TAK-906) in the presence and absence of the proton pump inhibitor esomeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH dependence of ligand binding to D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of dopamine D2 receptors by sodium and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Trazpiroben metabolism by non-CYP pathways in liver microsomes
Welcome to the technical support center for researchers investigating the metabolism of trazpiroben, with a specific focus on non-CYP pathways in liver microsomes. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My incubation of this compound with human liver microsomes (HLM) and an NADPH regenerating system is not yielding the M23 metabolite. What could be the reason?
A1: The formation of the major non-CYP metabolite, M23, which results from the reduction of this compound's carbonyl group, primarily occurs in the cytosol.[1][2] The enzymes responsible are cytosolic, NADPH-dependent reductases such as aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), including carbonyl reductases.[1][3][4] Therefore, you will not observe significant M23 formation using only human liver microsomes.
Troubleshooting Steps:
-
Use the appropriate liver fraction: To study M23 formation, you should use human liver cytosol (HLC) or the S9 fraction, which contains both microsomal and cytosolic enzymes.
-
Ensure cofactor availability: The reaction is NADPH-dependent, so ensure your incubation includes an NADPH-regenerating system.
Q2: What is the relative contribution of non-CYP and CYP pathways to the overall metabolism of this compound?
A2: In vitro studies have shown that the non-CYP pathway is the major route for this compound metabolism.
| Metabolic Pathway | Relative Contribution | Key Enzymes Involved |
| Non-CYP Pathway | 56.7% | Multiple cytosolic, NADPH-dependent reductases (e.g., AKRs, SDRs, Carbonyl Reductases) |
| CYP Pathway | 43.3% | CYP3A4 (major), CYP2C8 (major), with minor contributions from other CYPs. |
Q3: I want to specifically inhibit the non-CYP metabolism of this compound. What inhibitors can I use?
A3: To investigate the role of specific reductases in M23 formation, you can use various reductase inhibitors in your incubations with human liver cytosol. The effectiveness of these inhibitors can help identify the enzyme families involved.
| Inhibitor | Target Enzyme Family |
| Quercetin | Aldo-keto reductases (AKRs) |
| Indomethacin | Aldo-keto reductases (AKRs) |
| Rutin | Carbonyl reductases (CRs) |
Note: The table above provides examples of inhibitors. It is recommended to consult relevant literature for appropriate concentrations and specific inhibitors for your experimental setup.
Q4: How can I design an experiment to determine the kinetic parameters (Km and Vmax) for M23 formation from this compound?
A4: To determine the Michaelis-Menten kinetics for M23 formation, you will need to perform incubations with varying concentrations of this compound in human liver cytosol and measure the rate of M23 formation.
Experimental Workflow:
Caption: Experimental workflow for determining kinetic parameters of M23 formation.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver S9 Fraction to Assess Overall Metabolism
Objective: To determine the relative contributions of CYP and non-CYP pathways to the metabolism of this compound.
Materials:
-
This compound
-
Pooled human liver S9 fraction
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm the human liver S9 fraction and potassium phosphate buffer at 37°C.
-
Add the this compound stock solution to the S9 mixture to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the depletion of this compound and the formation of metabolites.
-
To differentiate between CYP and non-CYP metabolism, a parallel incubation can be performed in the presence of a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (B112013) (1-ABT).
Protocol 2: Characterization of this compound's Non-CYP Metabolism in Human Liver Cytosol (HLC)
Objective: To specifically investigate the formation of the M23 metabolite by cytosolic enzymes.
Materials:
-
This compound
-
Pooled human liver cytosol (HLC)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Reductase inhibitors (optional, for reaction phenotyping)
-
Acetonitrile (or other suitable organic solvent)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound.
-
Pre-warm the HLC and potassium phosphate buffer at 37°C.
-
Add the this compound stock solution to the HLC mixture.
-
If using inhibitors, pre-incubate the HLC with the inhibitor for a short period before adding this compound.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding a cold quenching solvent.
-
Process the samples as described in Protocol 1 (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS to quantify the formation of M23.
Signaling Pathways and Logical Relationships
This compound Metabolic Pathways
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the drug-drug interaction potential for this compound (TAK-906), a D2/D3 receptor antagonist for gastroparesis, towards cytochrome P450s and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Trazpiroben Interactions with P-gp and OATP1B1/1B3: A Technical Guide
This technical support center provides detailed information for researchers, scientists, and drug development professionals studying the interactions between Trazpiroben (also known as TAK-906) and the drug transporters P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[1][2] this compound, a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist, was developed for the treatment of gastroparesis.[1][3] Its clinical development was discontinued (B1498344) in April 2022.[4]
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-glycoprotein (P-gp)?
Yes, in vitro studies have confirmed that this compound is a substrate of P-gp. However, a clinical drug-drug interaction (DDI) study with the P-gp inhibitor itraconazole (B105839) did not show a substantial change (≤2-fold) in this compound exposure, suggesting the clinical effect of P-gp may be limited.
Q2: What is the nature of this compound's interaction with OATP1B1 and OATP1B3?
This compound is both a substrate and an inhibitor of OATP1B1 and OATP1B3. Kinetic studies using HEK293 cells expressing these transporters showed that the uptake of this compound is saturable. A clinical DDI study confirmed that this compound is a sensitive substrate of OATP1B1/1B3 in humans.
Q3: Does this compound inhibit P-gp, OATP1B1, or OATP1B3?
Yes, in vitro assays show that this compound inhibits the transport of specific substrates for P-gp, OATP1B1, and OATP1B3. However, at anticipated clinically relevant doses, this compound is not expected to cause meaningful inhibition of these transporters.
Q4: Are there clinical recommendations regarding this compound and OATP1B1/1B3 inhibitors?
Yes. Due to a clinical study where the potent OATP1B1/1B3 inhibitor rifampin significantly increased this compound exposure, co-administration of this compound with moderate to strong OATP1B1/1B3 inhibitors is not recommended.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from in vitro studies characterizing the interaction of this compound with P-gp and OATP transporters.
Table 1: this compound as an Inhibitor of P-gp and OATP1B1/1B3
| Transporter | Substrate Used in Assay | IC₅₀ (μM) | Preincubation Time | Time Dependency |
| P-gp | N/A | 54.5 | N/A | N/A |
| OATP1B1 | N/A | 5.13 | N/A | N/A |
| OATP1B1 | N/A | 4.02 | 30 min | No |
| OATP1B3 | N/A | 22.0 | N/A | N/A |
| OATP1B3 | N/A | 16.0 | 30 min | No |
| Data sourced from Nishihara et al., 2021. |
Table 2: this compound as a Substrate of OATP1B1/1B3
| Transporter System | Kₘ (μM) |
| OATP1B1-expressing HEK293 | 4.17 |
| OATP1B3-expressing HEK293 | 11.3 |
| Data sourced from Nishihara et al., 2021. |
Table 3: Clinical DDI Study with Rifampin (OATP1B1/1B3 Inhibitor)
| Pharmacokinetic Parameter | This compound Alone (25 mg) | This compound (25 mg) + Rifampin (600 mg IV) | Fold Increase (Geometric Mean Ratio) |
| AUC₀-∞ (ng*h/mL) | 32.68 | 168.5 | 5.16 |
| Cₘₐₓ (ng/mL) | 14.37 | 89.62 | 6.24 |
| AUC: Area Under the Curve, Cₘₐₓ: Maximum Concentration. Data sourced from Chen et al., 2022. |
Troubleshooting Guides
Scenario 1: High variability in OATP1B1/1B3 uptake results for this compound.
-
Question: My in vitro uptake assay using OATP1B1-expressing cells shows inconsistent results between replicates. What could be the cause?
-
Answer:
-
Compound Solubility: this compound is a zwitterionic molecule. Ensure it is fully solubilized in your assay buffer at all tested concentrations. Poor solubility can lead to inaccurate concentrations and high variability. Consider checking solubility limits in your specific buffer system.
-
Non-specific Binding: Test for non-specific binding of this compound to the plate wells or cell monolayer. This can be assessed by running controls in wells without cells. If high, consider using low-binding plates.
-
Cell Monolayer Integrity: Ensure the cell monolayers are confluent and healthy. Use a marker like Lucifer Yellow to check monolayer integrity in parallel wells. Leaky monolayers can lead to inconsistent results.
-
Control Transporter Activity: Always run a positive control substrate for OATP1B1 (e.g., Estradiol-17β-glucuronide) alongside this compound to confirm that the transporter-expressing cells are functioning correctly.
-
Scenario 2: Discrepancy between in vitro inhibition data and clinical DDI predictions.
-
Question: The in vitro IC₅₀ value for this compound against P-gp is 54.5 μM, yet it's considered to have low risk as a perpetrator of P-gp DDIs. Why?
-
Answer:
-
Static Model Calculations: Regulatory agencies use static models which incorporate the IC₅₀ value, the maximum unbound plasma concentration at the inlet to the liver (Iin,max), and the fraction unbound in plasma (fu,p) to predict DDI risk.
-
Clinically Relevant Concentrations: The calculated risk is based on anticipated therapeutic plasma concentrations of this compound. Even with a moderate IC₅₀ value, if the clinical plasma concentrations are many folds lower, the ratio used for risk assessment will be small, indicating a low probability of clinically significant inhibition. For this compound, calculations predicted it is unlikely to cause clinical P-gp DDIs.
-
Victim Potential vs. Perpetrator Potential: It is critical to distinguish between being a substrate (a "victim" of inhibition) and an inhibitor (a "perpetrator" of inhibition). While this compound is a P-gp substrate, its potential to inhibit P-gp and affect other drugs is low at clinical doses.
-
Experimental Protocols
Protocol 1: OATP1B1/1B3 Substrate Assessment in Transporter-Expressing HEK293 Cells
This protocol provides a general framework for determining if a compound is a substrate of OATP1B1 or OATP1B3.
-
Cell Culture: Culture HEK293 cells stably transfected with SLCO1B1 (OATP1B1) or SLCO1B3 (OATP1B3) and a corresponding vector-control cell line under standard conditions.
-
Seeding: Seed cells into 96-well poly-D-lysine coated plates at a density to achieve a confluent monolayer on the day of the experiment.
-
Assay Initiation:
-
Wash the cell monolayers twice with pre-warmed Krebs-Henseleit (KH) buffer.
-
Pre-incubate the cells in KH buffer for 10-15 minutes at 37°C.
-
-
Uptake Reaction:
-
Remove the pre-incubation buffer.
-
Add the test compound (e.g., [¹⁴C]this compound) at various concentrations (e.g., 0.1 to 100 µM) in KH buffer to both the transporter-expressing and vector-control cells.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.
-
-
Reaction Termination:
-
Rapidly aspirate the dosing solution.
-
Wash the monolayers three times with ice-cold KH buffer to stop the uptake and remove extracellular compound.
-
-
Cell Lysis and Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH or a buffer with 1% Triton X-100).
-
Quantify the intracellular concentration of the compound using an appropriate analytical method (e.g., LC-MS/MS for non-radiolabeled compounds or scintillation counting for radiolabeled compounds).
-
-
Data Analysis:
-
Calculate the uptake rate (pmol/mg protein/min).
-
Determine the active uptake by subtracting the rate in control cells from the rate in transporter-expressing cells.
-
A substrate is typically identified if the uptake ratio (Transporter-expressing / Control) is ≥ 2.
-
If uptake is saturable, calculate the Michaelis-Menten constant (Kₘ) by fitting the data to the appropriate kinetic model.
-
Protocol 2: P-gp Inhibition Assay using a Fluorescent Substrate
This protocol outlines a method to assess the inhibitory potential of a compound on P-gp.
-
Cell Culture: Use a cell line overexpressing P-gp, such as MDCK-MDR1 or Caco-2 cells.
-
Assay Setup:
-
Seed cells on a 96-well plate.
-
On the day of the assay, wash cells with transport buffer.
-
-
Inhibition Assessment:
-
Pre-incubate cells with various concentrations of the test compound (this compound) and a known P-gp inhibitor (e.g., Verapamil) for 30 minutes at 37°C.
-
Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to the wells containing the test compound or controls.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
-
Quantification:
-
Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Increased intracellular fluorescence of the substrate compared to the vehicle control indicates P-gp inhibition.
-
-
Data Analysis:
-
Normalize the fluorescence data to the vehicle control (0% inhibition) and the strong inhibitor control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression fit.
-
Visualizations
Caption: Experimental workflow for assessing this compound as an OATP1B1 substrate.
Caption: Decision tree for troubleshooting variable in vitro uptake results.
References
- 1. Evaluation of the drug-drug interaction potential for this compound (TAK-906), a D2/D3 receptor antagonist for gastroparesis, towards cytochrome P450s and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Takeda Oncology - AdisInsight [adisinsight.springer.com]
Troubleshooting Trazpiroben (TAK-906) variability in animal studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in animal studies involving Trazpiroben (TAK-906). The following information is intended to help identify potential sources of variability and offer solutions to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAK-906) and what is its mechanism of action?
A1: this compound is a novel, peripherally restricted, and selective dopamine (B1211576) D2/D3 receptor antagonist. Its primary mechanism of action is to block these receptors, which can influence gastrointestinal motility. Due to its structure, this compound has limited penetration into the central nervous system, reducing the risk of extrapyramidal side effects.[1] Receptor target engagement can be confirmed by measuring an increase in serum prolactin levels.[1][2]
Q2: What are the main metabolic pathways for this compound?
A2: In vitro studies have shown that this compound is primarily metabolized through a non-cytochrome P450 (CYP) pathway (around 56.7%) by multiple cytosolic, NADPH-dependent reductases to a ketone product (M23).[3][4] The remaining metabolism occurs via CYP3A4 (approximately 25.8%) and CYP2C8 (approximately 11.8%).
Q3: What is the absolute bioavailability of this compound in preclinical species?
A3: The absolute bioavailability of this compound following oral administration is approximately 20% in both rats and dogs.
Troubleshooting Guides
Issue 1: High Variability in Plasma Exposure (AUC/Cmax) After Oral Dosing
High variability in plasma concentrations of this compound can obscure dose-response relationships and complicate the interpretation of efficacy and safety studies. Below are potential causes and troubleshooting steps.
Potential Cause A: pH-Dependent Solubility
This compound's aqueous solubility decreases as pH increases. Variations in the gastric pH of individual animals can therefore lead to inconsistent dissolution and absorption, resulting in variable plasma levels.
-
Troubleshooting Steps:
-
Standardize Fasting Times: Ensure a consistent fasting period for all animals before dosing. The presence of food can alter gastric pH.
-
Control for Co-administered Medications: Be aware that other compounds administered in the study could alter gastric pH. While a study in humans showed that co-administration with the proton pump inhibitor esomeprazole (B1671258) did not result in a clinically meaningful difference in exposure, it did slightly increase the variability (geometric CV%) of Cmax and AUC.
-
Consider the Formulation: For oral gavage studies, ensure the formulation is a homogenous suspension or solution that remains stable at the pH of the vehicle.
-
Potential Cause B: Formulation Issues
Inconsistent formulation preparation or administration can be a significant source of variability.
-
Troubleshooting Steps:
-
Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed before each animal is dosed to prevent settling of the active pharmaceutical ingredient (API).
-
Precise Dosing Technique: For oral gavage, ensure the dosing needle is correctly placed to deliver the full dose to the stomach and avoid accidental deposition in the esophagus.
-
Vehicle Selection: The choice of vehicle can impact solubility and absorption. Preclinical studies have successfully used specific formulations for different species (see Experimental Protocols section).
-
Issue 2: Unexpected Pharmacokinetic Profile or Metabolite Ratios
Observed pharmacokinetic parameters that deviate from published data, or unexpected metabolite-to-parent drug ratios, may be due to species-specific differences in metabolism.
Potential Cause: Species-Specific Metabolism
While the primary metabolic pathways of this compound are conserved across species, the rate of metabolism can differ.
-
Troubleshooting Steps:
-
Informed Species Selection: Be aware of the differences in hepatic clearance between species. In vitro data indicates that the scaled hepatic clearance of this compound is low in rats and humans, but intermediate in dogs. This suggests that dogs may metabolize the compound more rapidly than rats.
-
Metabolite Profiling: If unexpected results are observed, consider conducting a pilot study to profile the metabolites in the plasma of the chosen species to confirm that the metabolic pathway is consistent with expectations.
-
Data Presentation
Table 1: In Vitro Metabolic Clearance of this compound
| Species | Scaled Hepatic Clearance | Primary Metabolic Pathways |
| Rat | Low (<25% of hepatic blood flow) | Non-CYP (NADPH-dependent reductases), CYP3A4, CYP2C8 |
| Dog | Intermediate (>25% and <50% of hepatic blood flow) | Non-CYP (NADPH-dependent reductases), CYP3A4, CYP2C8 |
| Human | Low (<25% of hepatic blood flow) | Non-CYP (NADPH-dependent reductases), CYP3A4, CYP2C8 |
Data sourced from in vitro hepatocyte studies.
Table 2: Preclinical Oral Dosing Formulations for this compound
| Species | Formulation Type | Vehicle/Excipients |
| Rat | Oral Gavage | 5% (v/v) dimethyl sulfoxide (B87167) (DMSO), 40% (v/v) polyethylene (B3416737) glycol 400 (PEG 400), and 55% (v/v) 0.9% sodium chloride (sterile saline) |
| Dog | Gelatin Capsule | 10:1 dispersion of Avicel PH102 (microcrystalline cellulose) and Explotab (sodium starch glycolate) |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Formulation Preparation:
-
Prepare the vehicle by mixing 5% DMSO, 40% PEG 400, and 55% sterile saline by volume.
-
Weigh the required amount of this compound (maleate salt) and add it to the vehicle to achieve the desired final concentration.
-
Vortex and/or sonicate the mixture to ensure a homogenous suspension. The formulation should be stored refrigerated (2-8°C) and protected from light until dosing.
-
-
Animal Preparation:
-
Use Crl:CD(SD) rats or a similar strain.
-
Fast the animals for an appropriate period (e.g., overnight) before dosing, ensuring free access to water.
-
-
Dosing Procedure:
-
Before each animal is dosed, thoroughly vortex the formulation to re-suspend the compound.
-
Administer the formulation via oral gavage at a dose volume of 10 mL/kg.
-
Observe the animal briefly after dosing to ensure no immediate adverse effects or regurgitation.
-
Protocol 2: Oral Capsule Administration of this compound in Dogs
-
Formulation Preparation:
-
Prepare the control formulation as a 10:1 dispersion of Avicel PH102 and Explotab.
-
For the this compound formulation, correct the dose levels for the batch-specific drug content at a ratio of 1:9:1 (this compound:Avicel PH102:Explotab).
-
Encapsulate the appropriate amount of the formulation into gelatin capsules. Capsules should be stored at room temperature (15-30°C) and protected from light before dosing.
-
-
Animal Preparation:
-
Use male beagle dogs or a similar strain.
-
Acclimate the animals to capsule dosing using empty capsules on days prior to the study.
-
-
Dosing Procedure:
-
Administer the gelatin capsule orally.
-
Ensure the animal swallows the capsule. This can be facilitated by a small amount of water or by gently holding the dog's mouth closed and stroking its throat.
-
Mandatory Visualizations
Caption: Factors influencing this compound oral absorption variability.
Caption: Troubleshooting workflow for this compound PK variability.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (TAK‐906), a Novel Selective D2/D3 Receptor Antagonist: A Phase 1 Randomized, Placebo‐Controlled Single‐ and Multiple‐Dose Escalation Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics of oral this compound (TAK‐906) after organic anion transporting polypeptide 1B1/1B3 inhibition: A phase I, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Validation & Comparative
Trazpiroben and Metoclopramide: A Preclinical Comparative Analysis in Emesis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-emetic properties of trazpiroben and metoclopramide (B1676508) based on available preclinical data. The information presented herein focuses on their mechanisms of action, efficacy in animal models of emesis, and the experimental protocols employed in these studies.
Executive Summary
This compound, a novel dopamine (B1211576) D2/D3 receptor antagonist, and metoclopramide, a well-established anti-emetic with a broader receptor profile, both demonstrate efficacy in preclinical models of emesis. The key distinction lies in their receptor selectivity and central nervous system (CNS) penetration. This compound is a peripherally selective agent with low brain permeability, suggesting a potentially lower risk of centrally-mediated side effects. Metoclopramide, in contrast, acts on both central and peripheral receptors, including dopamine and serotonin (B10506) pathways. This guide synthesizes the available preclinical data to facilitate a comparative understanding of these two compounds.
Mechanism of Action
This compound and metoclopramide both exert their primary anti-emetic effects through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. However, their receptor interaction profiles exhibit notable differences.
This compound is a potent and selective antagonist of dopamine D2 and D3 receptors.[1] Its key characteristic is its low brain penetration, which limits its action primarily to the periphery.[1] This peripheral selectivity is designed to reduce the risk of extrapyramidal symptoms (EPS) and other CNS side effects associated with centrally acting dopamine antagonists.[1]
Metoclopramide possesses a more complex mechanism of action. It is a dopamine D2 receptor antagonist, but at higher doses, it also exhibits antagonist activity at serotonin 5-HT3 receptors.[2][3] Furthermore, metoclopramide acts as a serotonin 5-HT4 receptor agonist. This combination of activities contributes to its anti-emetic and prokinetic effects. Unlike this compound, metoclopramide can cross the blood-brain barrier.
Signaling Pathway Diagrams
Caption: this compound's peripheral D2/D3 receptor antagonism.
Caption: Metoclopramide's central and peripheral actions.
Preclinical Efficacy in Emesis Models
This compound: Apomorphine-Induced Emesis in Dogs
A key preclinical study evaluated the anti-emetic efficacy of this compound in a dog model where emesis was induced by the dopamine agonist apomorphine (B128758).
| Compound | Animal Model | Emetic Agent | Dose Range (mg/kg) | Efficacy | Reference |
| This compound | Dog | Apomorphine | 0.1 - 1 | Inhibited retching and vomiting |
Metoclopramide: Cisplatin-Induced Emesis in Ferrets
Metoclopramide has been evaluated in various preclinical models. The ferret is a commonly used model for studying chemotherapy-induced emesis.
| Compound | Animal Model | Emetic Agent | Dose (mg/kg) | Efficacy | Reference |
| Metoclopramide | Ferret | Cisplatin | Not specified | Provided complete protection from cisplatin-induced emesis |
Experimental Protocols
Apomorphine-Induced Emesis in Dogs (this compound Study)
The experimental protocol for the this compound study in dogs is not detailed in the available abstract. However, a typical apomorphine-induced emesis model in dogs involves the following general steps:
-
Animal Acclimatization: Male beagle dogs are typically used and are acclimatized to the laboratory environment.
-
Fasting: Animals are fasted overnight prior to the experiment.
-
Drug Administration: this compound or vehicle is administered orally at specified doses.
-
Emetic Challenge: After a predetermined time following drug administration, apomorphine is administered, usually subcutaneously or intravenously, to induce emesis.
-
Observation: The animals are observed for a set period (e.g., 1-2 hours) for the occurrence of retching and vomiting episodes. The number of episodes and the latency to the first emetic event are recorded.
Cisplatin-Induced Emesis in Ferrets (Metoclopramide Study)
The ferret is considered a gold-standard model for studying chemotherapy-induced nausea and vomiting. The general protocol for a cisplatin-induced emesis study in ferrets is as follows:
-
Animal Acclimatization: Male ferrets are individually housed and acclimatized to the experimental conditions.
-
Fasting: Animals are typically fasted for a period before the experiment.
-
Drug Administration: Metoclopramide or vehicle is administered, often intravenously or intraperitoneally, prior to the emetic challenge.
-
Emetic Challenge: Cisplatin is administered intravenously to induce emesis.
-
Observation: The ferrets are observed for several hours, and the number of retches and vomits are counted. The observation period can be extended to study delayed emesis.
Experimental Workflow Diagram
Caption: Workflow for preclinical emesis studies.
Discussion and Conclusion
Based on the available preclinical data, both this compound and metoclopramide are effective anti-emetic agents. This compound's efficacy has been demonstrated in a dopamine-agonist-induced emesis model, consistent with its mechanism as a D2/D3 receptor antagonist. Its key advantage, as highlighted in preclinical safety studies, is its limited CNS penetration, which is expected to translate to a lower incidence of extrapyramidal side effects.
Metoclopramide's broader receptor profile, including 5-HT3 antagonism and 5-HT4 agonism, may contribute to its efficacy against a wider range of emetic stimuli, such as chemotherapy. However, its ability to cross the blood-brain barrier is associated with a known risk of CNS side effects.
References
- 1. Preclinical Evaluation of the Effects of this compound (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Trazpiroben and Domperidone on Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Trazpiroben and domperidone (B1670879), two dopamine (B1211576) D2/D3 receptor antagonists investigated for their effects on gastric emptying and the management of gastroparesis. This document synthesizes preclinical and clinical data to offer an objective overview of their mechanisms of action, clinical findings, and the experimental protocols used to evaluate their efficacy.
Introduction
Gastroparesis is a debilitating motility disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and bloating.[1][2][3] The current therapeutic landscape for gastroparesis is limited, with existing treatments often associated with significant side effects.[1][4] Domperidone, a peripherally selective dopamine D2/D3 receptor antagonist, has been used in many countries to manage symptoms of gastroparesis. This compound (formerly TAK-906) is a novel, potent dopamine D2/D3 receptor antagonist developed with a focus on minimizing central nervous system (CNS) and cardiovascular side effects associated with older prokinetic agents.
Mechanism of Action
Both this compound and domperidone exert their prokinetic effects primarily by antagonizing dopamine D2 and D3 receptors in the gastrointestinal tract. Dopamine typically acts as an inhibitory neurotransmitter in the gut, suppressing motility. By blocking these receptors, this compound and domperidone enhance gastrointestinal peristalsis and facilitate gastric emptying.
Domperidone's action is primarily peripheral due to its limited ability to cross the blood-brain barrier. This selectivity is intended to reduce the risk of CNS side effects, such as extrapyramidal symptoms, that are more common with dopamine antagonists that readily enter the brain, like metoclopramide (B1676508). However, concerns remain regarding its potential for cardiac side effects, specifically QTc prolongation.
This compound was specifically designed to have low brain permeation and a low affinity for the hERG potassium channel, aiming for a more favorable safety profile by reducing the risk of both CNS and cardiovascular adverse events. Preclinical and early clinical studies have supported this improved safety profile.
Comparative Clinical Data
Direct head-to-head clinical trials comparing the efficacy of this compound and domperidone on gastric emptying are limited. The primary clinical evidence for this compound comes from phase 2a and 2b trials where it was compared to placebo, with metoclopramide used as an internal control in the phase 2a study.
A phase 2a pilot study in patients with gastroparesis found that neither this compound nor metoclopramide demonstrated a significant effect on gastric emptying as measured by the gastric emptying breath test. However, the study did show some benefits in volume-to-fullness and numerical improvements in aggregate symptom scores with this compound at the 25 mg dose. A subsequent phase 2b trial also did not show a clinically meaningful difference in efficacy between this compound and placebo based on the primary endpoint of change in the Gastroparesis Cardinal Symptom Index-Daily Diary composite score.
Domperidone has been shown in multiple studies to be effective in relieving symptoms of gastrointestinal motility disorders and accelerating gastric emptying.
The following table summarizes the available data. Due to the lack of direct comparative studies, data for each drug is presented from separate trials.
| Parameter | This compound | Domperidone |
| Drug Class | Dopamine D2/D3 Receptor Antagonist | Dopamine D2/D3 Receptor Antagonist |
| Primary Indication (Studied) | Gastroparesis | Gastroparesis, Dyspepsia, Nausea, Vomiting |
| Effect on Gastric Emptying | No significant effect demonstrated in a phase 2a trial. | Demonstrated efficacy in accelerating gastric emptying in multiple studies. |
| Key Clinical Findings | - Well-tolerated with a favorable safety profile. - No significant CNS or cardiovascular adverse events reported. - Showed benefits in volume-to-fullness at 25 mg dose. | - Effective in reducing symptoms of gastroparesis. - Generally well-tolerated. - Associated with a risk of QTc prolongation. |
| Administration | Oral, twice daily (in clinical trials). | Oral. |
| Noteworthy Safety Information | Designed for low brain penetration and low hERG channel affinity to minimize CNS and cardiac side effects. | Limited CNS penetration, but carries a risk of cardiac side effects, particularly at higher doses. |
Experimental Protocols
The evaluation of prokinetic agents like this compound and domperidone on gastric emptying relies on standardized methodologies. The two most common methods are Gastric Emptying Scintigraphy (GES) and the Gastric Emptying Breath Test (GEBT).
Gastric Emptying Scintigraphy (GES)
GES is considered the gold standard for measuring gastric emptying. The protocol involves the ingestion of a radiolabeled meal, followed by imaging at multiple time points to quantify the rate at which the meal leaves the stomach.
Patient Preparation:
-
Patients are required to fast overnight (at least 6 hours).
-
Medications that can affect gastric motility, including prokinetic agents (like domperidone, metoclopramide), opiates, and anticholinergic drugs, are typically withheld for at least 48 hours prior to the test.
-
Blood glucose levels should be monitored in diabetic patients, as hyperglycemia can delay gastric emptying. A blood glucose level below 275 mg/dL is generally recommended.
Standardized Meal:
-
A low-fat, egg-white meal is the standard, often consisting of 120g of egg whites labeled with 0.5 mCi of 99mTc-sulfur colloid, two slices of toast with jam, and a small amount of water.
-
The total caloric content is approximately 255 kcal.
Image Acquisition:
-
Images are acquired immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.
-
An optional 30-minute time point can be included to assess for rapid gastric emptying.
Data Analysis:
-
The percentage of the meal remaining in the stomach is calculated at each time point.
-
Delayed gastric emptying is typically defined as more than 10% of the meal remaining at 4 hours and/or more than 60% at 2 hours.
Gastric Emptying Breath Test (GEBT)
The GEBT is a non-invasive method that measures the rate of appearance of a stable isotope (¹³C) in expired breath after ingestion of a ¹³C-labeled substrate mixed with a meal.
Procedure:
-
The patient consumes a standardized meal containing a ¹³C-labeled substrate, such as Spirulina platensis.
-
Breath samples are collected at baseline and at regular intervals after the meal.
-
The concentration of ¹³CO₂ in the breath is measured using mass spectrometry or infrared spectroscopy.
-
The rate of gastric emptying is inferred from the rate of ¹³CO₂ excretion.
Conclusion
This compound and domperidone share a common mechanism of action as peripheral dopamine D2/D3 receptor antagonists, aiming to improve gastric motility. While domperidone has a history of use and demonstrated efficacy in accelerating gastric emptying, its use is tempered by concerns about cardiac side effects. This compound represents a newer therapeutic agent designed with a potentially improved safety profile, particularly concerning CNS and cardiovascular effects.
However, current clinical trial data for this compound has not demonstrated a significant improvement in gastric emptying time in patients with gastroparesis. While it showed some positive effects on other symptoms like fullness, its prokinetic efficacy remains to be definitively established in larger trials. Further research, including direct comparative studies with domperidone, would be beneficial to fully elucidate the relative efficacy and safety of this compound in the management of gastroparesis. Researchers and clinicians should consider the distinct safety profiles and the current evidence base for each agent when designing future studies or considering therapeutic options.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Evaluating the Safety, Tolerability, and Disposition of this compound, a D2/D3 Receptor Antagonist: Phase I Single‐ and Multiple‐Ascending Dose Studies in Healthy Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Randomised clinical trial: safety, pharmacokinetics and pharmacodynamics of this compound (TAK-906), a dopamine D2 /D3 receptor antagonist, in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Trazpiroben's D2/D3 Receptor Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trazpiroben's selectivity for dopamine (B1211576) D2 and D3 receptors against other relevant compounds. The following sections detail the binding affinities, functional activities, and the underlying experimental methodologies to offer a clear perspective on this compound's pharmacological profile.
Comparative Binding Affinity
The selectivity of a compound is determined by its binding affinity to different receptors. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher affinity. The following table summarizes the Ki values of this compound and other selected D2/D3 receptor ligands.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity Ratio (Ki D3 / Ki D2) |
| This compound | 1.5[1] | 3.2[1] | 2.13 |
| Metoclopramide (B1676508) | 16 - 630[2] | 27 - 68[2] | ~0.1 - 1.7 |
| Domperidone | ~1.75 (for D2High) | Not explicitly found | - |
| Cariprazine (B1246890) | 0.49 - 0.71[3] | 0.085 - 0.3 | ~0.12 - 0.61 |
| Aripiprazole | 0.34 | Not explicitly found, but has high affinity | - |
| Buspirone | 484 | 98 | 0.20 |
Note: The D2/D3 Selectivity Ratio is calculated by dividing the Ki value for the D3 receptor by the Ki value for the D2 receptor. A ratio greater than 1 indicates selectivity for the D2 receptor, while a ratio less than 1 suggests selectivity for the D3 receptor. A ratio close to 1 indicates similar affinity for both receptors. The Ki values for Metoclopramide are presented as a range from multiple sources. The Ki for Domperidone is for the high-affinity state of the D2 receptor.
D2/D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Upon activation by an agonist, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression. Antagonists, such as this compound, block the binding of dopamine to these receptors, thereby preventing this signaling cascade.
References
- 1. Non-Clinical Safety Pharmacology Evaluations of this compound (TAK-906), a Novel Dopamine D2/D3 Selective Receptor Antagonist for the Management of Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Trazpiroben (TAK-906) Shows No Significant Efficacy Advantage Over Placebo in Phase 2b Gastroparesis Trial
A comprehensive review of clinical trial data indicates that Trazpiroben (TAK-906), a dopamine (B1211576) D2/D3 receptor antagonist, did not demonstrate a clinically meaningful difference in efficacy for the treatment of idiopathic or diabetic gastroparesis when compared to a placebo. While the drug was found to be well-tolerated with a favorable safety profile, it failed to meet its primary endpoint in a key Phase 2b study.[1][2]
This compound was under development for the long-term treatment of moderate-to-severe gastroparesis.[3][4][5] Its mechanism of action is as a peripherally selective dopamine D2/D3 receptor antagonist. However, clinical development of the drug was discontinued (B1498344) prior to April 2022.
Efficacy Data from Clinical Trials
A global, multicenter, double-blind, parallel-group, Phase 2b study (NCT03544229) evaluated the efficacy and safety of this compound in adults with symptomatic idiopathic or diabetic gastroparesis. The primary endpoint was the change from baseline in the weekly average of the daily diary composite score from the American Neurogastroenterology and Motility Society Gastroparesis Cardinal Symptom Index (ANMS GCSI-DD) at week 12.
The results showed no significant differences between the this compound treatment groups and the placebo group. A high placebo response was observed in the trial.
| Treatment Group | N | Baseline ANMS GCSI-DD Composite Score (LSM) | Change from Baseline at Week 12 (LSM [SE]) |
| Placebo | - | - | -1.19 [0.12] |
| This compound 5 mg | - | - | -1.11 [0.22] |
| This compound 25 mg | - | - | -1.17 [0.12] |
| This compound 50 mg | - | - | -1.21 [0.12] |
Data from the Phase 2b clinical trial (NCT03544229). LSM: Least-Squares Mean; SE: Standard Error.
A prior Phase 2a pilot study (NCT03268941) also evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. In this study, no significant effect on gastric emptying was demonstrated with either this compound or the active comparator, metoclopramide (B1676508). However, some benefits in volume-to-fullness were observed at the 5 mg and 25 mg doses of this compound, and non-significant numerical improvements in aggregate symptom scores were seen with the 25 mg dose compared to placebo.
Experimental Protocols
Phase 2b Clinical Trial (NCT03544229) Methodology:
This study enrolled 242 adults aged 18-85 years with symptomatic idiopathic or diabetic gastroparesis. Participants were randomized to receive oral placebo or this compound at doses of 5, 25, or 50 mg, administered twice daily for 12 weeks. The primary efficacy endpoint was the change from baseline in the weekly average of the ANMS GCSI-DD composite score at week 12. Participants completed the ANMS GCSI-DD daily using an electronic patient-reported outcomes (ePRO) device.
Phase 2a Pilot Study (NCT03268941) Methodology:
This earlier study enrolled 51 participants with gastroparesis. The study evaluated the effects of twice-daily this compound (5, 25, and 100 mg) on gastric emptying using the gastric emptying breath test, with metoclopramide as an internal control. Gastric accommodation was assessed using a nutrient drink test, and symptoms were evaluated with the ANMS GCSI-DD.
Signaling Pathway
This compound acts as a dopamine D2/D3 receptor antagonist. In the context of gastroparesis, dopamine D2 receptors in the gastrointestinal tract are believed to inhibit gastric motility. By blocking these receptors, this compound was hypothesized to improve gastric emptying and reduce the symptoms of gastroparesis. Preclinical studies suggested that this compound has minimal brain penetration, which would reduce the risk of central nervous system side effects associated with other dopamine antagonists.
References
- 1. Randomized clinical trial: A phase 2b controlled study of the efficacy and safety of this compound (TAK-906) for idiopathic or diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Randomised clinical trial: safety, pharmacokinetics and pharmacodynamics of this compound (TAK-906), a dopamine D2 /D3 receptor antagonist, in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Trazpiroben and Other Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Trazpiroben (TAK-906), a peripherally selective dopamine (B1211576) D₂/D₃ receptor antagonist, with other prominent prokinetic agents. The development of this compound was discontinued (B1498344) in April 2022; however, its design and clinical safety data offer valuable insights into strategies for mitigating the well-documented adverse effects associated with older prokinetics.
Introduction and Overview of Mechanisms
Prokinetic agents enhance gastrointestinal motility and are used to treat disorders like gastroparesis and constipation. However, their clinical utility has often been hampered by significant safety concerns. These agents primarily function through two distinct mechanisms: dopamine receptor antagonism and serotonin (B10506) 5-HT₄ receptor agonism.
-
Dopamine D₂/D₃ Receptor Antagonists: Drugs like metoclopramide, domperidone, and this compound work by blocking dopamine receptors in the gut, which increases cholinergic stimulation and promotes motility. A key differentiator within this class is the ability to cross the blood-brain barrier (BBB).
-
Metoclopramide , a central and peripheral antagonist, readily crosses the BBB, leading to a high incidence of central nervous system (CNS) side effects.
-
Domperidone and the newer agent This compound are peripherally selective, designed to minimize CNS penetration and thereby reduce neurological adverse events.
-
-
Serotonin 5-HT₄ Receptor Agonists: Agents such as cisapride (B12094) and prucalopride (B966) activate 5-HT₄ receptors on enteric neurons, facilitating the release of acetylcholine (B1216132) and enhancing peristalsis. The primary safety concern for this class has been off-target cardiovascular effects.
-
Cisapride , a non-selective agonist, was largely withdrawn from the market due to its affinity for hERG potassium channels, leading to life-threatening cardiac arrhythmias.
-
Prucalopride is a highly selective 5-HT₄ agonist with minimal hERG channel affinity, designed for an improved cardiovascular safety profile.
-
The following diagram illustrates the distinct signaling pathways of these two major prokinetic classes.
Comparative Safety Data
The following tables summarize quantitative data on the incidence of key adverse events from clinical trials. This compound demonstrated a safety profile comparable to placebo, particularly concerning the severe neurological and cardiovascular events that limit the use of other prokinetics.
Table 1: Central Nervous System (CNS) Adverse Events
| Adverse Event | This compound (Phase 2b)[1] | Metoclopramide | Domperidone | Prucalopride (Integrated Analysis)[2] | Placebo |
| Tardive Dyskinesia | Not Reported | <1% (long-term use)[3] | Rare (does not readily cross BBB) | Not Associated | Not Applicable |
| Acute Dystonic Reactions (EPS) | Not Reported | ~0.2% (1 in 500)[4] | Rare | Not Associated | Not Applicable |
| Headache | 3.6% | Common | Common | 63.3% (any TEAE) | 39.7% (any TEAE)[1] / 53.3% (any TEAE) |
| Dizziness | Not specified | Common | Common | Included in overall TEAEs | Not specified |
| Drowsiness/Fatigue | Not specified | Common | Common | Included in overall TEAEs | Not specified |
TEAE: Treatment-Emergent Adverse Event
Table 2: Cardiovascular Adverse Events
| Adverse Event | This compound (Phase 2a/2b) | Metoclopramide | Domperidone | Cisapride | Prucalopride |
| QTc Prolongation | No clinically meaningful effect | Low Risk | Significant Risk | High Risk / Withdrawn | Low / No Risk |
| Ventricular Arrhythmia / Sudden Cardiac Death | Not Reported | Low Risk | Increased Risk (OR 1.70) | Significant Risk | Low / No Risk |
OR: Odds Ratio
Table 3: Gastrointestinal and Other Common Adverse Events
| Adverse Event | This compound (Phase 2b) | Prucalopride (Integrated Analysis) | Placebo (this compound Trial) | Placebo (Prucalopride Trials) |
| Nausea | 3.0% | Significantly associated (p<0.001) | Included in 39.7% overall TEAEs | Not specified |
| Diarrhea | Not specified | Significantly associated (p<0.001) | Included in 39.7% overall TEAEs | Not specified |
| Abdominal Pain | Not specified | Not significantly associated | Included in 39.7% overall TEAEs | Not specified |
| Constipation | 3.6% | Not Applicable | Included in 39.7% overall TEAEs | Not Applicable |
| Any TEAE | 41.4% | 63.3% | 39.7% | 53.3% |
Experimental Protocols for Key Safety Assessments
The favorable safety profile of novel agents like this compound is established through a rigorous series of preclinical and clinical studies designed to detect specific liabilities.
Protocol 1: Preclinical CNS Safety Assessment (Functional Observational Battery)
Objective: To assess the potential for a test compound to produce adverse neurological effects in vivo. This is critical for dopamine antagonists intended to be peripherally selective.
Methodology:
-
Animal Model: Typically performed in rats or mice.
-
Groups: At least three dose groups of the test compound (e.g., this compound) and a vehicle control group are used.
-
Administration: The compound is administered via the intended clinical route (e.g., oral gavage).
-
Observation Period: Animals are observed at baseline (pre-dose) and at multiple time points post-dose, corresponding with the expected peak plasma concentration (Tmax) and other relevant time points.
-
Parameters Assessed (Irwin Test): A standardized set of observations is made by a trained technician blinded to the treatment groups. This includes:
-
Behavioral: Alertness, grooming, irritability, fearfulness.
-
Autonomic: Body temperature, pupil size, salivation, piloerection.
-
Neuromuscular/Motor: Gait, posture, muscle tone, motor coordination (e.g., rotarod test), presence of tremors or convulsions.
-
Sensorimotor/Reflexes: Startle response, righting reflex, pinna reflex.
-
-
Data Analysis: Scores for each parameter are compared between the treated and control groups to identify any dose-dependent neurological or behavioral changes. For this compound, such studies demonstrated limited CNS effects, supporting its peripheral selectivity.
Protocol 2: Clinical "Thorough QT/QTc" (TQT) Study
Objective: To determine if a drug has a clinically significant effect on cardiac repolarization, measured as the QT interval corrected for heart rate (QTc) on an electrocardiogram (ECG). This is a standard regulatory requirement for most new drugs.
Methodology:
-
Study Population: Healthy volunteers with normal baseline ECGs.
-
Study Design: Typically a randomized, double-blind, crossover or parallel-group design.
-
Treatment Arms:
-
Placebo: To control for time- and study-related effects.
-
Test Drug (Therapeutic Dose): The anticipated therapeutic dose of the compound (e.g., this compound).
-
Test Drug (Supratherapeutic Dose): A higher-than-therapeutic dose to assess effects at maximum exposure.
-
Positive Control: A drug known to prolong the QTc interval (e.g., moxifloxacin) to validate the study's sensitivity to detect an effect.
-
-
ECG and PK Collection: Time-matched ECGs and pharmacokinetic (PK) blood samples are collected frequently at baseline and throughout the dosing interval post-administration. The schedule is designed to capture the Cmax of the drug and its metabolites.
-
Primary Endpoint: The primary analysis is the time-matched, placebo-subtracted change from baseline in the QTc interval (ΔΔQTc).
-
Data Analysis: The relationship between drug concentration and QTc change is modeled (exposure-response analysis). The key regulatory threshold is to demonstrate with 95% confidence that the upper bound of the mean ΔΔQTc is below 10 ms.
The workflow for a typical TQT study is visualized below.
References
A Comparative Analysis of the Central Nervous System Side Effect Profiles of Trazpiroben and Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system (CNS) side effect profiles of trazpiroben and metoclopramide (B1676508), two dopamine (B1211576) D2/D3 receptor antagonists investigated for the treatment of gastroparesis. While both drugs target the same receptor class, their distinct pharmacological properties result in significantly different safety profiles, particularly concerning CNS-related adverse events. This analysis is supported by data from preclinical and clinical studies.
Introduction: Mechanism of Action and Clinical Context
Metoclopramide has long been a standard therapy for gastroparesis, a condition characterized by delayed gastric emptying. Its therapeutic effects are mediated through the antagonism of dopamine D2 receptors, which enhances upper gastrointestinal motility and has an antiemetic effect by acting on the chemoreceptor trigger zone in the brain.[1][2] However, metoclopramide's ability to cross the blood-brain barrier leads to the blockade of D2 receptors in the striatum, a brain region critical for motor control. This central activity is responsible for a range of potentially severe and irreversible CNS side effects, most notably extrapyramidal symptoms (EPS).[3][4][5] These safety concerns limit its long-term use.
This compound (formerly TAK-906) was developed as a novel, peripherally selective dopamine D2/D3 receptor antagonist aimed at providing the therapeutic benefits of D2 receptor antagonism without the associated CNS side effects. Preclinical studies indicated that this compound has minimal brain penetration, suggesting a reduced risk of central adverse events. Although its clinical development was discontinued (B1498344) due to a lack of efficacy in a Phase 2b trial, its safety profile remains a key point of comparison.
Comparative CNS Side Effect Profile: Clinical and Preclinical Data
The fundamental difference in the CNS safety profiles of this compound and metoclopramide stems from their differential ability to penetrate the central nervous system. Clinical and non-clinical data consistently demonstrate a favorable CNS safety profile for this compound compared to the known risks associated with metoclopramide.
Data Presentation: Incidence of CNS-Related Adverse Events
| Side Effect Category | This compound | Metoclopramide |
| Overall Incidence of CNS Adverse Events | No clinically meaningful CNS adverse events were observed in Phase I and Phase II clinical trials. | The overall incidence of extrapyramidal symptoms (EPS) is reported to be approximately 0.2%. |
| Population-Specific Risk | Not established due to favorable overall profile. | Incidence can increase to as high as 25% in high-risk populations, such as children and the elderly. |
| Specific Extrapyramidal Symptoms (EPS) | Not reported in clinical trials. | Includes: • Acute Dystonia: Abnormal muscle spasms. • Akathisia: A state of agitation and restlessness. • Parkinsonism: Symptoms mimicking Parkinson's disease (tremor, rigidity). • Tardive Dyskinesia: Potentially irreversible, involuntary, repetitive body movements. |
| Other CNS Effects | Headache was reported in 3.6% of patients in a Phase 2b trial, comparable to placebo. | Restlessness, drowsiness, fatigue, and lassitude occur in approximately 10% of patients. Rare occurrences of Neuroleptic Malignant Syndrome (NMS) have been reported. |
Experimental Protocols and Methodologies
The differentiation in CNS safety profiles is substantiated by specific preclinical and clinical experimental designs.
This compound: Preclinical Safety Pharmacology
To assess CNS effects, non-clinical safety studies were conducted in animals prior to human trials.
-
Functional Observational Battery (FOB) and Locomotor Activity Assessment:
-
Protocol: Groups of female rats were administered oral this compound at doses of 100, 300, or 1000 mg/kg/day for two days. A control group received a placebo. Assessments were conducted to observe any changes in autonomic function, behavior, and motor activity.
-
Results: No clinically meaningful effects on the central nervous system were observed at any dose of this compound administered.
-
-
Rotarod Test:
-
Protocol: This test evaluates motor coordination. Rats were administered single doses of this compound. The ability of the animals to remain on a rotating rod was measured.
-
Results: this compound did not decrease performance on the accelerating rotarod, even at doses known to engage peripheral dopamine D2 receptors (as confirmed by prolactin increases). This finding further supports the compound's limited CNS penetration.
-
This compound: Clinical Trial Protocols
-
Phase I Single- and Multiple-Ascending Dose Studies (Healthy Volunteers):
-
Protocol: These were randomized, double-blind, placebo-controlled studies. Participants received single oral doses of this compound (ranging from 5 to 300 mg) or multiple doses (50 or 100 mg twice daily). Safety and tolerability were primary endpoints, with intensive monitoring for adverse events, including those related to the CNS.
-
Results: this compound was well-tolerated across all doses. No clinically meaningful CNS adverse effects were observed. Receptor target engagement was confirmed by a dose-dependent increase in serum prolactin, a peripherally mediated D2 receptor-antagonist effect, confirming the drug's activity outside the CNS.
-
-
Phase IIa and IIb Studies (Patients with Gastroparesis):
-
Protocol: These randomized, placebo-controlled trials evaluated the safety and efficacy of various doses of this compound (e.g., 5, 25, 50, and 100 mg) administered twice daily for up to 12 weeks. Adverse event reporting was a key safety measure.
-
Results: The safety profile remained favorable. No cardiovascular or central nervous system adverse events of concern were identified.
-
Signaling Pathways and CNS Penetration
The differing CNS side effect profiles of this compound and metoclopramide are a direct consequence of their ability to cross the blood-brain barrier and interact with dopamine signaling pathways in the brain.
Caption: Comparative mechanism of CNS side effects.
Conclusion
The available preclinical and clinical data clearly delineate the differing CNS safety profiles of this compound and metoclopramide. Metoclopramide's utility is significantly constrained by its ability to cross the blood-brain barrier, leading to a well-documented risk of extrapyramidal symptoms and other CNS disturbances. In contrast, this compound was specifically designed for peripheral selectivity, a property confirmed in both animal and human studies. Across its clinical development program, this compound consistently demonstrated a favorable safety profile with no significant CNS-related adverse events, distinguishing it from centrally acting dopamine antagonists. This comparison underscores the value of designing peripherally selective compounds to mitigate the mechanism-based, on-target adverse effects that arise from CNS engagement.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metoclopramide - Wikipedia [en.wikipedia.org]
- 3. Non-Clinical Safety Pharmacology Evaluations of this compound (TAK-906), a Novel Dopamine D2/D3 Selective Receptor Antagonist for the Management of Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cardiovascular Safety of Trazpiroben and Domperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular safety profiles of Trazpiroben, a novel dopamine (B1211576) D2/D3 receptor antagonist, and domperidone (B1670879), a widely used antiemetic and prokinetic agent. The information presented is based on available preclinical and clinical experimental data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Executive Summary
This compound (TAK-906) is a peripherally selective dopamine D2/D3 receptor antagonist currently under development. Preclinical and early-phase clinical studies have consistently demonstrated a favorable cardiovascular safety profile, with a low affinity for the hERG potassium channel and no clinically significant effects on QT interval prolongation or other cardiovascular parameters. In contrast, domperidone has a well-documented association with an increased risk of serious cardiovascular adverse events, including QT interval prolongation, Torsades de Pointes (TdP), ventricular arrhythmias, and sudden cardiac death. This risk has led to regulatory warnings and restrictions on its use, particularly at higher doses and in specific patient populations.
Comparative Cardiovascular Safety Data
The following table summarizes key quantitative data from preclinical and clinical studies to facilitate a direct comparison of the cardiovascular safety of this compound and domperidone.
| Parameter | This compound | Domperidone |
| hERG IC50 | 15.6 µM[1][2][3][4] | 57 nM - 0.17 µM[5] |
| Preclinical In Vivo QT Prolongation | No effects on QTc duration in telemeterized dogs | Action potential prolongation observed in preclinical models |
| Clinical QT Prolongation | No clinically meaningful cardiovascular adverse effects observed in Phase 1 and 2a trials | Associated with QT interval prolongation, particularly at doses >30 mg/day and in patients >60 years old |
| Risk of Ventricular Arrhythmia/Sudden Cardiac Death | No evidence of increased risk in clinical trials to date | Increased risk of serious ventricular arrhythmia and sudden cardiac death reported in multiple population-based studies and meta-analyses |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the cardiovascular safety assessment of this compound and domperidone.
In Vitro hERG Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel assay is a critical in vitro study to assess the potential of a compound to delay cardiac repolarization, a key factor in drug-induced QT prolongation.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.
-
Technique: Whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for the direct measurement of ion channel currents.
-
Procedure:
-
Cells are cultured and prepared for electrophysiological recording.
-
A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal).
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The voltage across the cell membrane is clamped to a specific protocol to elicit hERG currents. A typical voltage protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current, which is characteristic of hERG.
-
The baseline hERG current is recorded.
-
The test compound (this compound or domperidone) is applied at various concentrations.
-
The effect of the compound on the hERG current is measured, and the concentration that inhibits 50% of the current (IC50) is calculated.
-
-
Data Analysis: The percentage of hERG current inhibition at each concentration is plotted to generate a concentration-response curve, from which the IC50 value is derived.
In Vivo Cardiovascular Safety Assessment in Telemetered Dogs
This preclinical study evaluates the effects of a drug on cardiovascular parameters in conscious, freely moving animals, providing a more integrated assessment of cardiovascular safety.
Methodology:
-
Animal Model: Beagle dogs are a commonly used non-rodent species for cardiovascular safety pharmacology studies.
-
Instrumentation: Animals are surgically implanted with telemetry transmitters that continuously monitor and transmit electrocardiogram (ECG), blood pressure, and heart rate data.
-
Procedure:
-
Following a recovery period after surgery, baseline cardiovascular data are collected.
-
The study is typically conducted using a crossover design, where each animal receives both the test compound and a vehicle control in a randomized order, with a washout period in between.
-
This compound or domperidone is administered, usually via oral gavage, at single or multiple dose levels.
-
ECG, blood pressure, and heart rate are continuously recorded for a specified period (e.g., 24 hours) post-dose.
-
-
Data Analysis:
-
ECG Analysis: The QT interval is measured and corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's or Bazett's). Changes in QTc, PR interval, and QRS duration from baseline are analyzed.
-
Hemodynamic Analysis: Changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate are assessed.
-
The data are statistically analyzed to determine if there are any significant, dose-dependent effects of the drug compared to the vehicle control.
-
Thorough QT/QTc Clinical Study
The "Thorough QT/QTc study" is a dedicated clinical trial designed to rigorously evaluate the effect of a new drug on the QT interval in humans, as mandated by the ICH E14 guidance.
Methodology:
-
Study Population: Typically conducted in healthy volunteers to minimize confounding factors.
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel group design is used.
-
Placebo Control: To account for time-matched changes in the QT interval.
-
Positive Control: A drug with a known QT-prolonging effect (e.g., moxifloxacin) is included to demonstrate the study's ability to detect a small effect.
-
-
Procedure:
-
Subjects receive the investigational drug at therapeutic and supratherapeutic doses, placebo, and the positive control.
-
Serial ECGs are recorded at predefined time points before and after dosing, corresponding to the expected peak plasma concentration of the drug.
-
Blood samples are collected for pharmacokinetic analysis to correlate drug concentration with QT interval changes.
-
-
ECG Analysis:
-
ECGs are centrally read by trained cardiologists who are blinded to treatment and time.
-
The QT interval is measured, and various correction formulas (e.g., Fridericia's - QTcF, Bazett's - QTcB) are applied.
-
The primary endpoint is the time-matched, placebo-subtracted change from baseline in the QTc interval (ΔΔQTc).
-
-
Data Analysis: The relationship between drug concentration and the change in QTc interval is analyzed using exposure-response modeling. The upper bound of the 95% confidence interval for the ΔΔQTc is a key parameter for regulatory assessment.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Both this compound and domperidone are antagonists of the dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates an intracellular signaling cascade. As antagonists, this compound and domperidone block this pathway.
Caption: Dopamine D2 receptor antagonist signaling pathway.
Preclinical Cardiovascular Safety Assessment Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of the cardiovascular safety of a new chemical entity.
Caption: Preclinical cardiovascular safety assessment workflow.
Conclusion
The available preclinical and clinical data indicate a clear distinction in the cardiovascular safety profiles of this compound and domperidone. This compound has demonstrated a favorable safety profile with a low potential for hERG channel inhibition and no clinically significant cardiovascular adverse effects in early-phase trials. In contrast, domperidone is associated with a known risk of serious cardiac events, including QT prolongation and ventricular arrhythmias, which has led to regulatory actions to mitigate this risk. For researchers and drug development professionals, these findings underscore the importance of thorough cardiovascular safety assessment during all stages of drug development. The favorable safety profile of this compound suggests it may offer a safer alternative to domperidone for indications where dopamine D2/D3 receptor antagonism is desired.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. database.ich.org [database.ich.org]
- 3. reprocell.com [reprocell.com]
- 4. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Replicating Preclinical Efficacy of Trazpiroben (TAK-906): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical efficacy findings for Trazpiroben (TAK-906), a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist developed for the treatment of gastroparesis. The information presented is intended to assist researchers in understanding and potentially replicating key preclinical experiments. This compound was designed to offer a safer alternative to existing dopamine antagonists like metoclopramide (B1676508) and domperidone (B1670879) by minimizing central nervous system (CNS) and cardiovascular side effects.[1][2][3] While clinical development was ultimately discontinued, the preclinical data provides valuable insights into its mechanism of action and pharmacological profile.[4][5]
Comparative Efficacy and Receptor Binding Profile
This compound demonstrated high affinity for dopamine D2 and D3 receptors, moderate affinity for D4, and minimal affinity for D1 and D5 receptors. Its binding affinity is comparable to that of metoclopramide and domperidone. The key differentiator of this compound lies in its low brain permeability and weak affinity for the hERG potassium channel, suggesting a reduced risk of extrapyramidal symptoms and cardiac arrhythmias, respectively.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 | 5-HT4 | hERG Channel (IC50, µM) |
| This compound (TAK-906) | High | High | Low/Negligible | 15.6 |
| Metoclopramide | High | Moderate | Moderate | - |
| Domperidone | High | Moderate | Low/Negligible | 0.057 |
Data compiled from multiple sources. Specific Ki values were not consistently available in the searched literature for a direct numerical comparison in a single table.
Preclinical In Vivo Efficacy
Preclinical studies in animal models demonstrated this compound's potential efficacy in key areas relevant to gastroparesis treatment: prokinetic and antiemetic effects.
Table 2: In Vivo Preclinical Efficacy of this compound
| Species | Model | This compound Dose | Key Findings |
| Rat | Prolactin Release | 0.1-1 mg/kg (oral) | Dose-dependent increase in prolactin release, confirming D2/D3 receptor engagement. |
| Dog | Apomorphine-Induced Emesis | 0.1-1 mg/kg | Potent inhibition of retching and vomiting. |
| Rat | Rotarod Performance | 1, 10, and 30 mg/kg (oral) | No effect on rotarod performance, suggesting low brain penetration. |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at dopamine D2 and D3 receptors in the gastrointestinal tract. By blocking the inhibitory effect of dopamine on acetylcholine (B1216132) release from myenteric motor neurons, this compound enhances gastrointestinal motility and coordination. Its peripheral selectivity is a key design feature aimed at avoiding the adverse effects associated with central D2 receptor blockade.
Experimental Protocols
Detailed methodologies for replicating the key preclinical findings are outlined below.
Apomorphine-Induced Emesis in Dogs
This experiment assesses the antiemetic properties of a test compound.
Workflow:
Protocol Details:
-
Animals: Male Beagle dogs are commonly used for this model.
-
Acclimation: Animals should be acclimated to the laboratory environment before the experiment.
-
Fasting: Dogs are typically fasted overnight with free access to water.
-
Drug Administration: this compound or vehicle is administered orally at predetermined doses.
-
Apomorphine Challenge: After a specified pre-treatment period, apomorphine is injected subcutaneously to induce emesis.
-
Observation: The animals are observed for a set period (e.g., 60 minutes), and the number of retching and vomiting episodes is recorded.
-
Data Analysis: The antiemetic effect is determined by comparing the frequency of emetic events in the this compound-treated groups to the vehicle-treated group.
Rodent Rotarod Test
This experiment evaluates the potential for a compound to cause motor impairment, an indicator of central nervous system side effects.
Workflow:
Protocol Details:
-
Apparatus: An automated rotarod assembly for rats.
-
Animals: Male rats (e.g., Sprague-Dawley) are commonly used.
-
Training: Rats are trained for several days to stay on the rotating rod as its speed gradually increases.
-
Baseline Measurement: Before drug administration, a baseline latency to fall is recorded for each animal.
-
Drug Administration: this compound or vehicle is administered orally.
-
Testing: At various time points after dosing, the rats are placed back on the rotarod, and the time until they fall off is measured.
-
Data Analysis: The latency to fall for the drug-treated groups is compared to their baseline performance and to the vehicle-treated group to assess for any motor impairment. The lack of a significant decrease in latency to fall for this compound-treated animals indicates a low potential for CNS side effects.
Conclusion
The preclinical data for this compound (TAK-906) demonstrate its activity as a potent dopamine D2/D3 receptor antagonist with prokinetic and antiemetic effects in animal models. A key feature highlighted in its preclinical profile is its peripheral selectivity, which was designed to improve upon the safety of existing gastroparesis treatments by reducing CNS and cardiovascular liabilities. While this compound did not proceed through clinical development, the methodologies and findings from its preclinical evaluation remain a valuable reference for researchers in the field of gastrointestinal motility disorders.
References
- 1. Preclinical Evaluation of the Effects of this compound (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (TAK-906), a Novel Selective D2 /D3 Receptor Antagonist: A Phase 1 Randomized, Placebo-Controlled Single- and Multiple-Dose Escalation Study in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Takeda Oncology - AdisInsight [adisinsight.springer.com]
Safety Operating Guide
Navigating the Safe Disposal of Trazpiroben in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds like Trazpiroben is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available following the discontinuation of its clinical development, established guidelines for pharmaceutical waste management provide a comprehensive framework for its safe handling and disposal.
General Principles of Pharmaceutical Waste Disposal
The disposal of any pharmaceutical agent, including investigational drugs like this compound, must adhere to local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide regulations for pharmaceutical waste. A fundamental first step is to determine if the waste is considered hazardous.[1][2]
Key Steps for Disposal:
-
Segregation: Properly segregate this compound waste from other waste streams at the point of generation. This includes separating unused or expired compounds, contaminated labware (e.g., vials, syringes, personal protective equipment), and any solutions containing the drug.
-
Waste Classification: Determine if the this compound waste meets the criteria for hazardous waste. This is typically done by consulting regulatory lists (e.g., P-list or U-list) or by evaluating the characteristics of the waste (ignitability, corrosivity, reactivity, toxicity).[1] As a best management practice, if the hazardous status is unknown, the waste should be managed as hazardous.[2]
-
Containerization: Use designated, properly labeled, and sealed containers for waste collection. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[3]
-
Storage: Store waste containers in a secure, designated area away from incompatible materials.
-
Treatment and Disposal: The final disposal method for pharmaceutical waste is typically high-temperature incineration. This process destroys the active pharmaceutical ingredient, rendering it inert. It is crucial to use a licensed and approved waste management vendor for transportation and disposal.
Quantitative Data on Pharmaceutical Waste Classification
While specific quantitative disposal data for this compound is unavailable, the following table summarizes the general classification of pharmaceutical waste, which is essential for determining the correct disposal pathway.
| Waste Category | Description | Examples | Typical Disposal Container Color |
| RCRA Hazardous Waste | Pharmaceuticals that are specifically listed by the EPA (P- and U-lists) or exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic). | Certain chemotherapy agents, warfarin, nicotine (B1678760) patches. | Black |
| Non-Hazardous Waste | Pharmaceuticals that do not meet the criteria for RCRA hazardous waste. | Most over-the-counter medications, antibiotics. | Blue |
| Controlled Substances | Drugs regulated by the DEA due to their potential for abuse and dependence. Disposal must follow strict DEA regulations, often requiring witness and specific documentation. | Opioids, benzodiazepines, stimulants. | Varies by facility protocol |
| Trace Chemotherapy Waste | Items such as empty vials, syringes, and IV bags that are contaminated with chemotherapy drugs. | Empty drug vials, used gloves and gowns from chemotherapy administration. | Yellow |
Experimental Protocols for Safe Handling
Specific experimental protocols for the disposal of this compound have not been published. However, standard laboratory procedures for handling potent chemical compounds should be followed to minimize exposure and ensure safety.
General Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any powders or aerosols.
-
Spill Management: In the event of a spill, follow established laboratory spill cleanup procedures. Use an appropriate absorbent material for liquids and avoid generating dust from solid materials. The cleanup materials should be disposed of as hazardous waste.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent or cleaning agent, and dispose of the cleaning materials as chemical waste.
Logical Workflow for Pharmaceutical Waste Disposal
The following diagram illustrates a typical workflow for the safe disposal of a chemical compound like this compound in a laboratory setting.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound and other pharmaceutical compounds, thereby protecting both human health and the environment.
References
Personal protective equipment for handling Trazpiroben
Essential Safety and Handling Guide for Trazpiroben
Disclaimer: this compound is a research compound for which a specific Safety Data Sheet (SDS) is not publicly available. The following information is based on general best practices for handling chemical compounds in a laboratory setting and should be supplemented by a thorough risk assessment conducted by qualified personnel at your institution. Always adhere to your institution's specific safety protocols and guidelines.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines recommended personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its basic characteristics and for safe handling.
| Property | Value |
| Molecular Formula | C₃₁H₃₉N₃O₄[1] |
| Molar Mass | 517.7 g/mol [1] |
| IUPAC Name | 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid[1][2] |
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data for occupational handling, a conservative approach to PPE is recommended. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of any dust or aerosols. For weighing or procedures that may generate dust, a fit-tested N95 respirator or higher may be necessary based on risk assessment. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.
General Handling:
-
Training: All personnel handling this compound must be trained on the potential hazards of new chemical entities and on the institution's standard operating procedures for handling research compounds.[3]
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the weighing within a chemical fume hood.
-
Solution Preparation: Prepare solutions in a fume hood. Avoid splashing and aerosol generation.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.
Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container. The label should include the compound name, date received, and any known hazards.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Access: Restrict access to authorized personnel only.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: this compound waste should be treated as hazardous chemical waste.
-
Collection: Collect all waste, including unused compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of this compound waste through your institution's environmental health and safety (EHS) office. The recommended method of disposal for unused investigational drugs is typically incineration by a licensed hazardous waste disposal contractor.
-
Regulations: Ensure all disposal practices comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).
Experimental Protocols
As specific experimental protocols for this compound are not publicly available, the following is a general, hypothetical protocol for preparing a stock solution. This should be adapted based on the specific requirements of your experiment.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (appropriate size)
-
Pipettes
-
Vortex mixer
-
Appropriate PPE (see table above)
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure in a chemical fume hood.
-
Calculation: Calculate the mass of this compound required to make the desired volume of a 10 mM solution. (Mass = 10 mmol/L * Volume (L) * 517.7 g/mol )
-
Weighing: Carefully weigh the calculated amount of this compound onto weighing paper using an analytical balance.
-
Transfer: Transfer the weighed this compound to the volumetric flask.
-
Dissolving: Add a portion of the DMSO to the volumetric flask, cap it, and vortex until the solid is completely dissolved.
-
Final Volume: Add DMSO to the volumetric flask up to the calibration mark.
-
Mixing: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled storage vial and store under appropriate conditions (e.g., -20°C).
Visualizations
The following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response procedures.
Caption: Workflow for handling this compound.
Caption: Emergency response for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
